2-Bromo-4-iodophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAOEILWTHNQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623049 | |
| Record name | 2-Bromo-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133430-98-5 | |
| Record name | 2-Bromo-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromo-4-iodophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-iodophenol, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document outlines a primary synthetic pathway, details the experimental protocol, and presents relevant physicochemical and spectroscopic data to support research and development activities.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₄BrIO |
| Molecular Weight | 298.90 g/mol [1] |
| CAS Number | 133430-98-5[1] |
| Appearance | Expected to be a solid |
| Melting Point | 48-51 °C |
| Boiling Point | 280.0±30.0 °C (Predicted) |
| Density | 2.369±0.06 g/cm³ (Predicted) |
| pKa | 7.82±0.18 (Predicted) |
| Purity | Typically available at ≥97% |
Synthetic Pathway and Experimental Protocol
The principal synthetic route for this compound involves the regioselective bromination of 4-iodophenol. The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by an iodine atom, the bromination occurs selectively at one of the ortho positions.
Signaling Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Detailed Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the ortho-bromination of a para-substituted phenol.[2]
Materials:
-
4-Iodophenol
-
Bromine
-
Dichloroethane
-
Sodium sulfite
-
Sodium hydroxide
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, rotary evaporator)
Procedure:
-
Reaction Setup: In a 2L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 1.0 mole of 4-iodophenol in 500 mL of dichloroethane.
-
Bromination: Cool the solution to 5-10 °C using an ice bath. Prepare a solution of 1.05 moles of bromine in 150 mL of dichloroethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred 4-iodophenol solution over a period of 1-2 hours, maintaining the reaction temperature between 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at the same temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess bromine by adding a solution of sodium sulfite (0.15 moles) in 200 mL of water. Stir the mixture for 30 minutes, then transfer it to a separatory funnel and separate the organic layer.
-
Neutralization and Drying: Wash the organic layer with a mixed alkaline solution (e.g., 10% NaOH / 20% NaHCO₃) to neutralize any remaining acidic byproducts. Subsequently, wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the dichloroethane under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
Expected Yield: Based on analogous reactions, a molar yield of approximately 90-95% can be expected.[2]
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of the final product. While a comprehensive set of spectra is not available in a single public source, typical spectroscopic data would include:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (hydroxyl, bromo, and iodo groups).
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, as well as C-H and C-C stretching and bending vibrations of the aromatic ring. The C-Br and C-I stretching vibrations will appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and iodine, confirming the elemental composition of the molecule.
Researchers should perform a full spectroscopic characterization of the synthesized product to confirm its identity and purity.
References
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4-iodophenol, a halogenated phenol with significant applications in organic synthesis. This document details its physicochemical characteristics, spectroscopic profile, synthesis and purification protocols, and key chemical reactivity, with a focus on its utility as a versatile building block in the development of complex molecules.
Core Chemical and Physical Properties
This compound is a disubstituted phenol containing both bromine and iodine atoms on the aromatic ring. Its physical state is typically a solid at room temperature.[1] The presence of the hydroxyl group and two different halogen atoms imparts a unique combination of reactivity and physical properties to the molecule.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrIO | [2] |
| Molecular Weight | 298.90 g/mol | [2] |
| CAS Number | 133430-98-5 | [2] |
| Appearance | Beige solid | [1] |
| Melting Point | 51 °C | [1] |
| Boiling Point (Predicted) | 280.0 ± 30.0 °C | [1] |
| Density (Predicted) | 2.369 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 7.82 ± 0.18 | [1] |
| Storage Temperature | 2-8°C (protect from light) | [1] |
Spectroscopic Data Summary
Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While complete spectra often require access to specialized databases, the expected spectral characteristics are summarized below.
| Spectroscopy | Data Availability / Key Features | Source(s) |
| ¹H NMR | Data is available and would show distinct signals for the aromatic protons. | [3] |
| ¹³C NMR | Data is available and would show six distinct signals for the aromatic carbons. | [3] |
| Infrared (IR) | A broad O-H stretching band is expected around 3200-3600 cm⁻¹. Characteristic C-Br and C-I stretching vibrations would be observed in the fingerprint region. | [2][4][5] |
| Mass Spectrometry (MS) | The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine and one iodine atom. | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through electrophilic halogenation of an appropriate phenol precursor. The purification of the crude product is critical to ensure its suitability for subsequent synthetic applications.
Experimental Protocol: Synthesis of this compound from 4-Iodophenol
This protocol describes a plausible method for the synthesis of this compound via the bromination of 4-iodophenol.
Materials:
-
4-Iodophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-iodophenol (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The hydroxyl group of the phenol is an activating group, directing the electrophilic substitution to the ortho position.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like this compound.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Chemical Reactivity and Synthetic Applications
This compound is a valuable intermediate in organic synthesis, primarily due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in cross-coupling reactions. The C-I bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the 4-position.
Selective Cross-Coupling Reactions
This differential reactivity is highly advantageous in multi-step syntheses, enabling the stepwise introduction of different substituents onto the aromatic ring. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the C-I bond, leaving the C-Br bond intact for a subsequent coupling reaction under more forcing conditions. This selective functionalization is a powerful tool in the synthesis of complex pharmaceutical and materials science targets.
The general workflow for a selective cross-coupling reaction is depicted below.
Caption: Logical workflow for the selective functionalization of this compound.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. The following is a summary of its hazard classifications:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its well-defined physical and chemical properties, combined with the differential reactivity of its carbon-halogen bonds, make it a powerful tool for the construction of complex molecular architectures. The experimental protocols and reactivity data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
2-Bromo-4-iodophenol CAS number 133430-98-5
An In-depth Technical Guide to 2-Bromo-4-iodophenol
CAS Number: 133430-98-5
This technical guide provides a comprehensive overview of this compound, a halogenated phenol of significant interest in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is an organic compound characterized by a phenol ring substituted with both a bromine and an iodine atom.[1] This di-halogenated structure provides distinct reactive sites, making it a versatile intermediate in organic synthesis.[1] The compound typically appears as a solid at room temperature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 133430-98-5 | [1][2][3][4][5] |
| Molecular Formula | C₆H₄BrIO | [2][3][4] |
| Molecular Weight | 298.90 g/mol | [2][4] |
| IUPAC Name | This compound | [4] |
| Melting Point | 51 °C | |
| Boiling Point | 280.0 ± 30.0 °C at 760 mmHg | |
| Physical Form | Solid | |
| InChI Key | PEAOEILWTHNQKK-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=C(C=C1I)Br)O | [2][4] |
Synthesis and Reactivity
The presence of two different halogen atoms (bromine and iodine) on the phenol ring allows for selective functionalization. The iodine atom is generally more reactive in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), enabling the introduction of various substituents at the C4 position. The less reactive bromine atom at the C2 position can then be targeted in a subsequent reaction step. This differential reactivity makes this compound a valuable building block for constructing complex molecular architectures.[6][7]
Caption: Plausible synthetic workflow for this compound.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its utility is highlighted by its role as a reactant in the preparation of complex heterocyclic systems like tetracyclic chromeno-indoles.[5] One notable application is its use as an intermediate in the synthesis of Donepezil, a medication used for treating Alzheimer's disease.[2]
The compound's value in drug discovery stems from its role as a versatile scaffold. The hydroxyl group and the two distinct halogen atoms can be modified to create a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Use of this compound in medicinal chemistry workflows.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of bromophenols, often found in marine algae, is known for a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-diabetic properties.[8][9][10] The bioactivity is closely linked to the number and position of the bromine and hydroxyl groups on the aromatic ring.[8]
Some bromophenols are known to exert their antioxidant effects by modulating cellular signaling pathways.[8] For instance, they may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.
Caption: Potential Nrf2-mediated antioxidant pathway for bromophenols.
Experimental Protocols
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol provides a general methodology for the Suzuki cross-coupling reaction, a common application for aryl halides like this compound.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents).
-
Solvent and Base Addition: Add a suitable degassed solvent (e.g., a mixture of toluene and water, or dioxane) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Reaction Execution: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful and an irritant.
Table 2: GHS Safety Information
| Category | Information | Reference(s) |
| Pictograms | GHS07 (Harmful/Irritant) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier. The compound should be stored at 4°C, protected from light, and under a nitrogen atmosphere.
References
- 1. CAS 133430-98-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 133430-98-5 | IFA43098 | Biosynth [biosynth.com]
- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. This compound | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 133430-98-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
physical properties of 2-Bromo-4-iodophenol
An In-depth Technical Guide on the Physical Properties of 2-Bromo-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (CAS No: 133430-98-5), a halogenated phenol. This document is intended to serve as a valuable resource for professionals in research, development, and quality control, offering readily accessible data and standardized methodologies for its characterization. This compound is noted as a reactant in the synthesis of tetracyclic chromeno-indoles.[1][2]
Core Physical and Chemical Properties
This compound is a beige solid at room temperature.[1][3] Its structure, featuring a hydroxyl group and two different halogen atoms on a benzene ring, dictates its chemical behavior and physical characteristics. The hydroxyl group allows for hydrogen bonding, which typically results in higher melting and boiling points compared to non-hydroxylated aromatic compounds of similar molecular weight.[4][5]
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative . Note that some of these values are predicted based on computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrIO | [6][7][8] |
| Molecular Weight | 298.90 g/mol | [6][8] |
| Melting Point | 51 °C | [1][9] |
| Boiling Point | 280.0 ± 30.0 °C (Predicted) | [1][9] |
| Density | 2.369 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.82 ± 0.18 (Predicted) | [1] |
| LogP | 3.367 | [3] |
| Appearance | Beige Solid | [1][3] |
| Storage Conditions | 2-8°C, protect from light, stored under nitrogen | [1][9] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
-
Apparatus: Capillary tube melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (51 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature range is recorded from the point at which the first liquid droplet appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow (0.5-2 °C).
-
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical structure and identity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[10]
-
Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). The resulting spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the substitution pattern of the aromatic ring.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[10] A small amount of the solid sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[10]
-
Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.[10]
-
Analysis: The spectrum is analyzed for characteristic absorption bands. Key expected peaks include a broad O-H stretch (around 3200-3550 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.[10] IR spectra for this compound are available in spectral databases.[7][11]
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Mass spectral data can be obtained by introducing a small amount of the sample into the ion source of a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10]
-
Ionization: Electron Ionization (EI) is a common method used to generate the molecular ion and characteristic fragment ions that aid in structural elucidation.[10]
-
Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and the isotopic pattern, which will be characteristic due to the presence of bromine and iodine.
-
Visualizations: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the study of this compound.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 133430-98-5 [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. britannica.com [britannica.com]
- 5. embibe.com [embibe.com]
- 6. This compound | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 133430-98-5 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
2-Bromo-4-iodophenol molecular weight and formula
Introduction
This document provides a concise technical overview of the physicochemical properties of 2-Bromo-4-iodophenol, a halogenated phenol derivative. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This compound serves as a reactant in the synthesis of various organic compounds, including tetracyclic chromeno-indoles[1][2].
Physicochemical Properties
The fundamental molecular and physical properties of this compound are summarized in the table below. This data is critical for its application in experimental research and synthetic processes.
| Property | Value |
| Molecular Formula | C₆H₄BrIO[3][4][5] |
| Molecular Weight | 298.90 g/mol [3][5] |
| Exact Mass | 297.849023 g/mol [3][4] |
| CAS Number | 133430-98-5[1][3][5][6] |
| IUPAC Name | This compound[3] |
| Melting Point | 51 °C[2][6] |
| Boiling Point | 280.0 ± 30.0 °C at 760 mmHg[2][6] |
| Density | ~2.4 g/cm³[2][6] |
Structural and Relational Overview
The following diagram illustrates the key identifiers and properties associated with this compound.
References
- 1. This compound | 133430-98-5 [chemicalbook.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. scbt.com [scbt.com]
- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
An In-depth Technical Guide to 2-Bromo-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-iodophenol (CAS No. 133430-98-5), a halogenated aromatic compound with applications in organic synthesis. This document details its chemical and physical properties, proposes a viable synthetic route, outlines standard characterization protocols, and presents essential safety information.
Compound Identification and Properties
This compound is a disubstituted phenol featuring both a bromine and an iodine atom on the aromatic ring. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including tetracyclic chromeno-indoles.[1]
Chemical Structure
The IUPAC name for this compound is this compound.[2] The structure consists of a phenol ring substituted with a bromine atom at position 2 and an iodine atom at position 4.
References
An In-depth Technical Guide to the Structure and Bonding of 2-Bromo-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure, bonding, and physicochemical properties of 2-Bromo-4-iodophenol (C₆H₄BrIO). The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. This document summarizes key quantitative data, outlines a plausible synthetic pathway, and presents predicted spectroscopic data to aid in the characterization of this halogenated phenol.
Core Molecular Structure and Properties
This compound is a disubstituted phenol featuring a bromine atom at the ortho position and an iodine atom at the para position relative to the hydroxyl group. This substitution pattern dictates the molecule's electronic properties and reactivity. The presence of two different heavy halogens and a hydroxyl group on the benzene ring makes it a versatile intermediate in organic synthesis.
The fundamental identifiers and physicochemical properties of this compound are summarized in the table below. It is important to note that while some physical properties like melting point have been experimentally determined, others, such as boiling point and pKa, are based on computational predictions.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 133430-98-5 | [1] |
| Molecular Formula | C₆H₄BrIO | [1] |
| Molecular Weight | 298.90 g/mol | [1] |
| Melting Point | 51 °C | [2] |
| Boiling Point (Predicted) | 280.0 ± 30.0 °C at 760 mmHg | [2] |
| pKa (Predicted) | 7.82 ± 0.18 | |
| XLogP (Predicted) | 2.9 | [3] |
Structural Bonding Analysis
A definitive experimental determination of bond lengths and angles through X-ray crystallography for this compound is not publicly available. Therefore, the following table presents computed bond lengths and angles to provide an approximation of the molecule's geometry. These values are derived from computational chemistry models and serve as a reliable estimate.
| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |
| C-Br | 1.91 | C1-C2-C3 | 120.0 |
| C-I | 2.10 | C2-C3-C4 | 120.0 |
| C-O | 1.36 | C3-C4-C5 | 120.0 |
| O-H | 0.96 | C4-C5-C6 | 120.0 |
| C-C (aromatic) | 1.39 - 1.40 | C5-C6-C1 | 120.0 |
| C-H (aromatic) | 1.08 | C6-C1-C2 | 120.0 |
Plausible Synthetic Pathway
A logical and efficient synthesis of this compound can be envisioned starting from 4-iodophenol. The hydroxyl group of 4-iodophenol is a strongly activating ortho-, para-director. Since the para position is already occupied by iodine, bromination is expected to occur at one of the ortho positions.
Caption: Plausible synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is a proposed method based on standard bromination procedures for phenols.
Materials:
-
4-Iodophenol
-
Liquid Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Glacial Acetic Acid
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-iodophenol in a suitable solvent like carbon tetrachloride or glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 1 equivalent of liquid bromine dropwise from a dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by adding a 10% sodium thiosulfate solution to remove any unreacted bromine.
-
If the solvent is CCl₄, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. If the solvent is acetic acid, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Then, perform the aqueous washes.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Spectroscopic Data for Characterization
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show three distinct signals in the aromatic region for the three protons on the benzene ring.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 | Doublet (d) | 1H | H-3 |
| ~ 7.5 | Doublet of doublets (dd) | 1H | H-5 |
| ~ 6.9 | Doublet (d) | 1H | H-6 |
| ~ 5.5 | Broad singlet (s) | 1H | -OH |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is expected to display six unique signals for the carbon atoms of the benzene ring due to the lack of symmetry.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 152 | C-1 (C-OH) |
| ~ 112 | C-2 (C-Br) |
| ~ 140 | C-3 |
| ~ 85 | C-4 (C-I) |
| ~ 132 | C-5 |
| ~ 118 | C-6 |
Predicted FTIR Spectral Data
The infrared spectrum will provide information about the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1580, 1470 | Strong | Aromatic C=C stretching |
| ~ 1230 | Strong | C-O stretch |
| ~ 820 | Strong | C-H out-of-plane bending |
| Below 700 | Medium-Strong | C-Br and C-I stretching |
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound using various spectroscopic techniques.
Caption: Workflow for spectroscopic characterization.
This guide provides a foundational understanding of this compound, leveraging predicted data in the absence of comprehensive experimental results. Researchers are encouraged to perform their own analytical characterization to confirm these findings.
References
An In-depth Technical Guide on the Solubility of 2-Bromo-4-iodophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-iodophenol in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a strong theoretical framework for its solubility characteristics, a detailed experimental protocol for determining its solubility, and a representative synthetic workflow.
Introduction to this compound
This compound is a halogenated aromatic compound with the chemical formula C₆H₄BrIO.[1][2] It is a solid at room temperature and possesses a molecular weight of approximately 298.90 g/mol .[1][2][3] The presence of a hydroxyl group (-OH), a bromine atom, and an iodine atom on the phenol ring dictates its physicochemical properties, including its reactivity and solubility. Halogenated phenols are important intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and other fine chemicals.[4][5] An understanding of their solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.
Solubility Profile
Based on the properties of analogous compounds, this compound is expected to exhibit the following general solubility trends:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-I, and C-O bonds of this compound. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | The hydroxyl group of this compound can form hydrogen bonds with protic solvents. These solvents are also expected to effectively solvate the molecule.[6] |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderately to Sparingly Soluble | The nonpolar aromatic ring and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces. However, the polar hydroxyl group may limit high solubility.[7] |
| Aqueous Solutions (e.g., Water) | Sparingly Soluble to Insoluble | The large, hydrophobic benzene ring with its halogen substituents significantly outweighs the hydrophilic contribution of the single hydroxyl group, leading to poor water solubility.[6][7] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following describes a common method for determining the solubility of a solid compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (purified)
-
Selected organic solvents (e.g., ethanol, acetone, toluene)
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted solution, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Synthetic Workflow
A plausible synthetic route to this compound involves the electrophilic iodination of 4-bromophenol. The hydroxyl group is a strong activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a bromine atom, iodination is expected to occur at one of the ortho positions.
Caption: Synthetic workflow for this compound.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its molecular structure suggests good solubility in polar organic solvents and poor solubility in water. For researchers and professionals in drug development and chemical synthesis, the provided experimental protocol offers a robust method for determining the precise solubility in various solvents. This information is critical for the effective design of synthetic routes, purification strategies, and the formulation of products containing this versatile chemical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 133430-98-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 133430-98-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Physicochemical Properties of 2-Bromo-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the melting and boiling points of 2-Bromo-4-iodophenol, a halogenated phenol of interest in synthetic and medicinal chemistry. This document compiles available data on its physical properties and outlines general experimental protocols for their determination. Additionally, a plausible synthetic workflow is presented visually to aid in its chemical preparation.
Core Physicochemical Data
The following table summarizes the key physical properties of this compound. It is important to note that while the melting point has been experimentally determined, the boiling point is a predicted value.
| Property | Value | Data Type |
| Melting Point | 48-51 °C | Experimental |
| Boiling Point | 280.0 ± 30.0 °C | Predicted |
| Molecular Formula | C₆H₄BrIO | - |
| Molecular Weight | 298.90 g/mol | - |
| Appearance | Beige solid (Predicted) | - |
| pKa | 7.82 ± 0.18 | Predicted |
| Density | 2.369 ± 0.06 g/cm³ | Predicted |
Experimental Protocols for Physical Property Determination
While specific experimental procedures for determining the melting and boiling points of this compound are not extensively detailed in the literature, standard organic chemistry methodologies are applicable. The following are detailed, generalized protocols for such determinations.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a standard method using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): A preliminary measurement can be performed by heating the sample rapidly to get an approximate melting range.
-
Accurate Measurement: For an accurate determination, the apparatus is heated to a temperature about 10-15 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the range.
Determination of Boiling Point (Predicted)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. As the boiling point for this compound is a predicted value, the following outlines a general micro boiling point determination method (Thiele tube method) suitable for small sample quantities.
Materials:
-
This compound sample
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube
-
Heat-stable mineral oil
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: A small amount of this compound (enough to fill a small test tube to a depth of about 1-2 cm) is placed in the test tube.
-
Capillary Inversion: A capillary tube is placed, sealed end up, into the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the mineral oil within the Thiele tube.
-
Heating: The side arm of the Thiele tube is gently heated. The circulating oil ensures uniform temperature distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Logical Workflow: Plausible Synthesis of this compound
There is a lack of a specific, published experimental protocol for the synthesis of this compound. However, a plausible synthetic route can be proposed based on standard electrophilic aromatic substitution reactions on a phenol starting material. The hydroxyl group of a phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. A logical approach would involve the sequential halogenation of a suitable starting material. One possible route could start with the bromination of p-iodophenol.
Caption: Plausible synthetic workflow for this compound.
Disclaimer: No specific signaling pathways involving this compound have been identified in the reviewed literature. While bromophenols as a class are known to exhibit various biological activities, the specific molecular targets and pathways for this particular compound remain an area for future investigation.
Spectroscopic and Synthetic Profile of 2-Bromo-4-iodophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and analytical workflow for 2-Bromo-4-iodophenol (CAS No. 133430-98-5).[1][2][3][4] Given the limited availability of public experimental spectra for this specific compound, this document combines established principles of spectroscopy and organic synthesis with data from structurally related compounds to offer a robust profile. All presented spectroscopic data should be considered predictive and are intended to serve as a reference for identification and characterization.
Core Compound Properties
| Property | Value |
| Molecular Formula | C₆H₄BrIO |
| Molecular Weight | 298.90 g/mol [1] |
| CAS Number | 133430-98-5[1][2][4] |
| Appearance | Predicted to be a solid |
| InChI | InChI=1S/C6H4BrIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H[5] |
| InChIKey | PEAOEILWTHNQKK-UHFFFAOYSA-N[5] |
| SMILES | C1=CC(=C(C=C1I)Br)O[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar halogenated phenols and established spectroscopic principles.
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.7 | d | ~ 2.0 | H-3 |
| ~ 7.4 | dd | ~ 8.5, 2.0 | H-5 |
| ~ 6.9 | d | ~ 8.5 | H-6 |
| ~ 5.5 | br s | - | -OH |
¹³C NMR Spectroscopy
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152 | C-1 (C-OH) |
| ~ 140 | C-3 (C-H) |
| ~ 132 | C-5 (C-H) |
| ~ 118 | C-6 (C-H) |
| ~ 112 | C-2 (C-Br) |
| ~ 85 | C-4 (C-I) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Broad | O-H stretch |
| ~ 3100 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | C-O stretch |
| Below 1000 | Medium-Strong | C-Br and C-I stretches, C-H out-of-plane bending |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 298/300 | High | [M]⁺ (Molecular ion with Br isotopes) |
| 171/173 | Medium | [M - I]⁺ |
| 143/145 | Low | [M - I - CO]⁺ |
| 127 | High | [I]⁺ |
| 79/81 | Medium | [Br]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the electrophilic bromination of 4-iodophenol. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by iodine, bromination is expected to occur at the ortho position.
Materials:
-
4-Iodophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Sodium thiosulfate solution (10%)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-iodophenol (1 equivalent) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 10% sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[6]
2. Infrared (IR) Spectroscopy:
-
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.[6]
3. Mass Spectrometry (MS):
-
Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
For direct analysis, a small amount of the sample is introduced into the ion source.
-
Electron Ionization (EI) is a common technique for generating fragment ions to aid in structural elucidation.[6]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
A Technical Guide to 2-Bromo-4-iodophenol for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, commercial availability, and synthetic utility of 2-Bromo-4-iodophenol, a key building block in modern medicinal chemistry.
This technical guide provides a comprehensive overview of this compound (CAS No. 133430-98-5), a halogenated phenolic compound with significant applications in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, commercial suppliers, and potential synthetic applications.
Core Properties and Specifications
This compound is a di-halogenated phenol featuring both a bromine and an iodine substituent on the benzene ring. This unique substitution pattern offers orthogonal reactivity, making it a versatile intermediate for the synthesis of complex molecules. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 133430-98-5 | [1] |
| Molecular Formula | C₆H₄BrIO | [1][2] |
| Molecular Weight | 298.90 g/mol | [1] |
| Melting Point | 51 °C | [3] |
| Boiling Point | 280.0 ± 30.0 °C at 760 mmHg | [3] |
| Purity | Typically ≥97% | [3] |
| Appearance | Solid | [3] |
| Storage Conditions | 4°C, protect from light, stored under nitrogen | [3] |
| IUPAC Name | This compound | [1] |
| InChI Key | PEAOEILWTHNQKK-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1I)Br)O | [1] |
Commercial Availability
A variety of chemical suppliers offer this compound, typically for research and development purposes. The table below lists several prominent commercial suppliers. Researchers are advised to request certificates of analysis for lot-specific data.
| Supplier | Purity |
| Santa Cruz Biotechnology | - |
| JHECHEM CO LTD | 99.00% |
| ChemicalBook | 98% - 99.0% |
| Apollo Scientific | 96% |
| Fluorochem | 97% |
| Biosynth | - |
| Sigma-Aldrich | 97% |
Synthetic Applications and Methodologies
The differential reactivity of the C-Br and C-I bonds in this compound allows for selective functionalization, making it a valuable building block in multi-step syntheses. The iodine atom is more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This enables the introduction of various substituents at the 4-position, while leaving the bromine atom at the 2-position available for subsequent transformations.
General Workflow for Sequential Cross-Coupling
Sequential cross-coupling strategy for this compound.
Plausible Synthesis of this compound
A likely synthetic route to this compound involves the regioselective bromination of 4-iodophenol. The hydroxyl group is an activating ortho-, para-director. With the para position occupied by iodine, bromination is directed to the ortho position.
Proposed synthetic route to this compound.
Role in Drug Discovery and Medicinal Chemistry
Halogenated phenols are important pharmacophores and versatile intermediates in the synthesis of biologically active compounds. Bromophenol derivatives, in particular, have been investigated for a range of therapeutic applications, including as anticancer, antidiabetic, and anti-inflammatory agents. The unique substitution pattern of this compound allows for the precise introduction of molecular diversity, which is a critical aspect of modern drug discovery programs. For example, derivatives of bromophenols have shown inhibitory activity against enzymes such as protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
General Handling and Storage Protocol
Recommended handling and storage workflow.
References
2-Bromo-4-iodophenol: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-iodophenol, a halogenated phenol with potential applications in organic synthesis and drug discovery. This document collates available data on its chemical and physical properties, outlines plausible synthetic routes, and discusses its potential biological activities based on the broader class of bromophenols.
Core Properties
This compound is a disubstituted phenol containing both bromine and iodine atoms on the aromatic ring. Its chemical structure and key properties are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₄BrIO | PubChem[1] |
| Molecular Weight | 298.90 g/mol | PubChem[1] |
| CAS Number | 133430-98-5 | PubChem[1] |
| Appearance | Predicted to be a solid | - |
| Melting Point | 48-51 °C | Apollo Scientific[2] |
| Boiling Point | Predicted: 280.0 ± 30.0 °C | ChemicalBook |
| Density | Predicted: 2.369 ± 0.06 g/cm³ | ChemicalBook |
| pKa | Predicted: 7.82 ± 0.18 | ChemicalBook |
| Solubility | Expected to be soluble in polar organic solvents | - |
Synthesis and Purification
Plausible Experimental Protocol: Bromination of 4-Iodophenol
This protocol is based on established methods for the halogenation of phenols.
Materials:
-
4-Iodophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Sodium thiosulfate solution (10%)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-iodophenol (1 equivalent) in anhydrous acetonitrile.
-
While stirring at room temperature, add N-Bromosuccinimide (1.05 equivalents) to the solution in portions.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (three times the volume of acetonitrile).
-
Wash the combined organic layers sequentially with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature to facilitate crystal formation.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
| Predicted δ (ppm) | Multiplicity | Assignment |
| 7.7 - 7.9 | d | H-3 |
| 7.3 - 7.5 | dd | H-5 |
| 6.7 - 6.9 | d | H-6 |
| 5.0 - 6.0 | br s | -OH |
Predicted ¹³C NMR Spectrum
| Predicted δ (ppm) | Assignment |
| 152 - 156 | C-1 (C-OH) |
| 112 - 116 | C-2 (C-Br) |
| 140 - 144 | C-3 |
| 85 - 89 | C-4 (C-I) |
| 132 - 136 | C-5 |
| 117 - 121 | C-6 |
Predicted Mass Spectrum Fragmentation
| m/z | Assignment |
| 298/300 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 219 | [M-Br]⁺ |
| 171/173 | [M-I]⁺ |
| 270/272 | [M-CO]⁺ |
Applications in Synthesis
This compound is a known reactant in the synthesis of tetracyclic chromeno-indoles.[4] The differential reactivity of the C-I and C-Br bonds, along with the presence of the phenolic hydroxyl group, makes it a potentially versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems.
Potential Biological Activities
While no specific biological activity data for this compound has been found, the broader class of bromophenols, often isolated from marine sources, has been shown to exhibit a range of significant biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[5][6]
Antimicrobial Activity of Related Bromophenols
The following table summarizes the minimum inhibitory concentration (MIC) values for some bromophenol derivatives against various microorganisms.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| A series of bromophenols | Trichophyton mentagrophytes | 1.56 - >100 | [7] |
| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Aspergillus fumigatus | 0.78 | [7] |
Antioxidant Activity of Related Bromophenols
The antioxidant potential of several bromophenol derivatives has been evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant activity.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | DPPH radical scavenging | 7.5 | [5] |
| 2,4-dibromophenol | α-glucosidase inhibition | 110.4 | [5] |
Enzyme Inhibition by Related Bromophenols
Certain bromophenol derivatives have been identified as potent inhibitors of various enzymes, suggesting their therapeutic potential.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | α-glucosidase | 0.03 | [5] |
| A series of bromophenols | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.84 - 2.4 | [5] |
| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol | Protein Tyrosine Phosphatase 1B (PTP1B) | 1.50 | [7] |
Experimental Protocols for Biological Assays
The following are general protocols for assessing the potential biological activities of this compound, based on methodologies used for other bromophenols.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.
-
Inoculate the wells with a standardized suspension of the test microorganism.
-
Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).
-
Add the test solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Conclusion
This compound represents an interesting, yet under-characterized, halogenated phenol. Its structure suggests potential as a versatile building block in organic synthesis. While direct evidence of its biological activity is currently lacking, the known pharmacological properties of the broader class of bromophenols provide a strong rationale for its investigation as a potential antimicrobial, antioxidant, or enzyme-inhibiting agent. Further research is warranted to fully elucidate the synthetic utility and biological potential of this compound.
References
- 1. This compound | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 133430-98-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 133430-98-5 [chemicalbook.com]
- 5. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]
- 7. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-4-iodophenol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-iodophenol, a halogenated phenol with significant applications in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, historical context, synthesis methodologies with experimental protocols, and its role as a key building block in medicinal chemistry. Spectroscopic data and a discussion of the biological activities of its derivatives are also presented to offer a complete profile for researchers and drug development professionals.
Introduction
This compound is a dihalogenated phenol characterized by the presence of a bromine atom at the ortho position and an iodine atom at the para position relative to the hydroxyl group. This specific arrangement of functional groups imparts unique reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex chemical structures. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization, a highly desirable feature in multi-step organic synthesis. While not extensively studied for its own biological activity, this compound serves as a crucial precursor for the synthesis of various biologically active molecules, including compounds investigated for the treatment of neurodegenerative diseases.
Discovery and History
The specific historical details regarding the first synthesis and discovery of this compound are not prominently documented in readily available scientific literature. However, the development of halogenated phenols is deeply rooted in the advancement of organic chemistry in the 19th and 20th centuries. The direct halogenation of phenol was one of the earliest methods explored for creating such compounds.[1] The primary challenge in these early syntheses was controlling the regioselectivity due to the strong activating nature of the hydroxyl group, which often led to a mixture of isomers and polyhalogenated products.[1]
The synthesis of dihalogenated phenols with specific substitution patterns, such as this compound, likely emerged from the need for precisely functionalized building blocks in targeted organic synthesis. The development of more controlled halogenation techniques and the use of starting materials with pre-existing halogen substituents, such as p-iodophenol, would have been instrumental in the selective synthesis of this compound. Its utility as a synthetic intermediate has become more apparent with the rise of modern medicinal chemistry and the demand for complex molecular scaffolds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrIO | [2] |
| Molecular Weight | 298.90 g/mol | [2] |
| CAS Number | 133430-98-5 | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | 51 °C | [3] |
| Boiling Point | 280.0 ± 30.0 °C (predicted) | [3] |
| Density | 2.369 ± 0.06 g/cm³ (predicted) | [3] |
| pKa | 7.82 ± 0.18 (predicted) | [3] |
| Solubility | Soluble in common organic solvents. |
Synthesis of this compound
The most direct and plausible synthetic route to this compound is the electrophilic bromination of 4-iodophenol. The hydroxyl group is a strong ortho-, para-directing group. Since the para position is already occupied by an iodine atom, the incoming electrophile (bromine) is directed to the ortho position.
General Synthetic Scheme
The overall reaction for the synthesis of this compound from 4-iodophenol is as follows:
Caption: Synthetic scheme for the bromination of 4-iodophenol.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on established methods for the bromination of phenols.
Materials:
-
4-Iodophenol
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-iodophenol (1.0 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.0 - 1.1 equivalents) in the same solvent dropwise via the dropping funnel over a period of 30-60 minutes. The reaction is typically exothermic, and maintaining a low temperature is crucial to minimize the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
If the reaction was performed in an acidic solvent, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data: While a specific peer-reviewed publication detailing the yield for this exact reaction was not identified, yields for similar brominations of substituted phenols typically range from moderate to high, depending on the specific reaction conditions and the purity of the starting materials.
Spectroscopic Data
The identity and purity of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached hydroxyl, bromo, and iodo groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretching of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C-H aromatic stretching and C-C aromatic ring vibrations will also be present.[1][4]
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of bromine and iodine atoms. Fragmentation patterns would likely involve the loss of the halogen atoms and the hydroxyl group.
Role in Drug Development and Biological Activity of Derivatives
This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.
One notable application is in the synthesis of analogs of Donepezil , a medication used to treat Alzheimer's disease.[5] The core structure of this compound can be incorporated into novel compounds that are then screened for their ability to inhibit enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE).[4][6]
While this compound itself is not a known enzyme inhibitor, its structural motifs are found in a broader class of bromophenol derivatives that have shown inhibitory activity against various enzymes. For instance, various bromophenol derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity.[7] Other bromophenol derivatives have demonstrated antioxidant and anticancer properties.[8]
The general workflow for utilizing this compound in the synthesis of biologically active derivatives is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 133430-98-5 | IFA43098 | Biosynth [biosynth.com]
- 6. mdpi.com [mdpi.com]
- 7. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 2-Bromo-4-iodophenol: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-4-iodophenol is a halogenated phenolic compound that holds considerable potential as a versatile building block in medicinal chemistry and drug discovery. While direct biological activity data for this specific molecule is limited in publicly available literature, its structural motifs are present in a variety of biologically active natural products and synthetic compounds. This technical guide outlines potential research avenues for this compound, leveraging its synthetic utility and the established bioactivities of structurally related bromophenols and their derivatives. The key areas for investigation include its application as a scaffold for novel anticancer, antimicrobial, and enzyme-inhibiting agents. This document provides a summary of relevant quantitative data from related compounds, detailed experimental protocols for potential screening, and visualizations of synthetic and biological pathways to guide future research.
Chemical and Physical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 133430-98-5 | [1] |
| Molecular Formula | C₆H₄BrIO | [1] |
| Molecular Weight | 298.90 g/mol | [1] |
| Melting Point | 51 °C | [2] |
| Boiling Point | 280.0 ± 30.0 °C (Predicted) | |
| Appearance | Beige solid | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
Potential Research Areas and Applications
The unique substitution pattern of this compound, featuring a hydroxyl group and two different halogen atoms, offers multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.
Anticancer Drug Discovery
Numerous studies have demonstrated the potent anticancer activities of bromophenol derivatives. These compounds often exhibit cytotoxicity against various cancer cell lines through mechanisms that may involve the induction of apoptosis and cell cycle arrest. The presence of bromine atoms is often correlated with enhanced biological activity.
Quantitative Data for Bromophenol Derivatives (Anticancer Activity):
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol | Human lung cancer (A549) | Not Specified | [3] |
| Human hepatocellular carcinoma (HepG2) | Not Specified | [3] | |
| Human colorectal cancer (HCT116) | Not Specified | [3] | |
| Synthetic Bromophenol-Indolinone Hybrid | Human lung cancer (A549) | 6.6 - 14.4 | [4] |
| Human hepatocellular carcinoma (HepG2) | 11.2 - 14.3 | [4] | |
| Human colorectal cancer (HCT116) | 9.1 - 9.8 | [4] | |
| 5,5′-(2-(4-hydroxyphenyl)benzofuran-3,5-diyl)bis(benzene-1,3-diol) | Not Specified | Not Specified | [5] |
Antimicrobial Agent Development
Halogenated phenols are known for their antimicrobial properties. Bromophenols isolated from marine sources have shown significant activity against a range of pathogenic bacteria, including multidrug-resistant strains. This compound can serve as a precursor for the synthesis of novel antimicrobial agents.
Quantitative Data for Bromophenol Derivatives (Antimicrobial Activity):
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol | Staphylococcus aureus (MSSA) | 0.117 - 2.5 | [4] |
| Staphylococcus aureus (MRSA) | 0.117 - 2.5 | [4] | |
| Vancomycin-resistant Enterococci (VRE) | 0.117 - 2.5 | [4] | |
| Simplified δ-viniferin analogue | Listeria monocytogenes | 4 | [6] |
| Pentabromophenol (PBP) | Staphylococcus aureus | 0.5 | [7] |
Enzyme Inhibition
The phenolic hydroxyl group and the halogen substituents of this compound make it a candidate for interaction with enzyme active sites. Derivatives of bromophenols have been reported to inhibit various enzymes, suggesting that novel inhibitors could be developed from this scaffold.
Potential Enzyme Targets:
-
Acetylcholinesterase (AChE): Relevant for Alzheimer's disease.[1]
-
Carbonic Anhydrases (CAs): Implicated in various diseases including glaucoma and cancer.
-
Protein Tyrosine Phosphatases (PTPs): Targets for diabetes and cancer.
-
α-Glucosidase: A target for anti-diabetic agents.
While specific inhibitory data for this compound is not available, the general activity of bromophenols warrants its investigation as an enzyme inhibitor.
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The electronic effects of the bromo and iodo substituents on the phenol ring could modulate its antioxidant potential.
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for the investigation of this compound and its derivatives.
Synthesis of this compound Derivatives (General Suzuki-Miyaura Coupling)
This protocol describes a general method for the arylation of this compound, a key step in creating a library of derivatives.[8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (degassed)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive pressure of the inert gas.
-
Add degassed toluene and degassed deionized water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of compounds on cancer cell lines.[3][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Bacterial suspension adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging activity of a compound.[10][11][12][13]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compound (dissolved in methanol or ethanol)
-
Methanol or ethanol
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Prepare various concentrations of the test compound.
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control is prepared using the solvent instead of the test compound.
-
Calculate the percentage of DPPH radical scavenging activity.
Visualizations
Synthetic Pathway for Derivative Synthesis
Caption: Synthetic workflow for generating derivatives from this compound.
General Workflow for Biological Evaluation
References
- 1. This compound | 133430-98-5 | IFA43098 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Bromo-4-iodophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4-iodophenol as a versatile building block in organic synthesis. Its unique dihalogenated structure allows for regioselective functionalization through a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.
Overview of Reactivity
This compound possesses two distinct reactive sites for palladium-catalyzed cross-coupling reactions: a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This difference in reactivity allows for selective functionalization at the iodo-position under milder reaction conditions, while the bromo-position can be reacted subsequently under more forcing conditions. This sequential functionalization strategy opens up avenues for the synthesis of diverse molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The following sections provide detailed protocols and quantitative data for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound. Due to the higher reactivity of the C-I bond, the reaction can be performed with high regioselectivity to yield 2-bromo-4-arylphenols.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | C-I:C-Br Selectivity | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | High | >95:5 | [1] |
| 2 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-24 | >90 | Excellent | A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol - Benchchem |
| 3 | Various arylboronic acids | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | - | Excellent | High | A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol - Benchchem |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed toluene and degassed deionized water to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-bromo-4-phenylphenol.
Logical Workflow for Regioselective Suzuki-Miyaura Coupling
Caption: Workflow for the regioselective Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a carbon-carbon triple bond between this compound and a terminal alkyne. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-I bond. Copper-free conditions are often preferred to avoid the homocoupling of the terminal alkyne (Glaser coupling).
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Acetonitrile | RT | 12-24 | High | Application Notes: Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol - Benchchem |
| 2 | Various terminal alkynes | Pd(PPh₃)₂Cl₂ (1-3) | - | TEA | THF | RT - 50 | - | >90 (for iodoarenes) | Application Notes: Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol - Benchchem |
Experimental Protocol: Regioselective Copper-Free Sonogashira Coupling (Adapted from Application Notes: Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol - Benchchem)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed acetonitrile (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the terminal alkyne, and cesium carbonate.
-
Add Pd(OAc)₂ and P(t-Bu)₃.
-
Add degassed acetonitrile via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-bromo-4-(alkynyl)phenol.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Heck Reaction
The Heck reaction of this compound with an alkene leads to the formation of a new carbon-carbon bond at the vinylic position. The reaction is expected to occur selectively at the C-I bond, yielding the trans-isomer as the major product.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ | DMF | 120 | 24 | 75 | Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of Bromo-Iodophenols - Benchchem |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | Et₃N | Acetonitrile | 100 | 18 | 80 | Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of Bromo-Iodophenols - Benchchem |
| 3 | Acrylic Acid | Pd(OAc)₂ (2) | - | Et₃N | Acetonitrile | 80-90 | 1 | 35.7 | [2] |
Experimental Protocol: Heck Reaction of this compound with an Alkene (Adapted from A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol - Benchchem)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, P(o-tol)₃, and Et₃N in DMF.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. By carefully selecting the reaction conditions, regioselective amination at the C-I position of this compound can be achieved.
Experimental Protocol: Buchwald-Hartwig Amination of this compound (General protocol adapted from[3][4])
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add degassed toluene via syringe.
-
Seal the flask and heat the mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Synthesis of Dibenzofurans
This compound can serve as a precursor for the synthesis of substituted dibenzofurans. A common strategy involves an initial cross-coupling reaction at the iodo-position, followed by an intramolecular C-O bond formation.
Proposed Synthetic Pathway to Dibenzofurans
Caption: Synthetic route to dibenzofurans from this compound.
Experimental Protocol: Synthesis of a Dibenzofuran Derivative (General Procedure)
This protocol outlines a two-step synthesis involving a Suzuki-Miyaura coupling followed by an intramolecular O-arylation.
Step 1: Suzuki-Miyaura Coupling Follow the protocol described in Section 2.1, using an appropriate ortho-halophenylboronic acid to introduce the second aromatic ring.
Step 2: Intramolecular C-O Cyclization (Adapted from general procedures for dibenzofuran synthesis[5])
Materials:
-
2-Bromo-4-(2-halophenyl)phenol (from Step 1)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Pivalic acid (as solvent)
-
Air (as oxidant)
Procedure:
-
In a reaction vessel, dissolve the 2-bromo-4-(2-halophenyl)phenol in pivalic acid.
-
Add palladium(II) acetate.
-
Heat the reaction mixture under an air atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction and dilute with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography to obtain the desired dibenzofuran.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of its carbon-iodine and carbon-bromine bonds allows for regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to utilize this compound in the synthesis of complex and valuable molecules. Careful optimization of reaction conditions will enable the selective synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
References
Application Notes and Protocols: 2-Bromo-4-iodophenol as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-4-iodophenol as a strategic building block in organic synthesis. Its unique dihalogenated structure, featuring a bromine and an iodine atom on a phenolic ring, offers differential reactivity that can be exploited for regioselective functionalization. This attribute makes it a valuable precursor for the synthesis of complex molecules, including pharmacologically active compounds and advanced materials.
Overview of Synthetic Applications
This compound serves as a versatile starting material for a variety of chemical transformations, primarily leveraging the distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position while leaving the 2-bromo position available for subsequent modifications.
Key applications include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids.
-
Sonogashira Coupling: Synthesis of aryl alkynes via reaction with terminal alkynes.
-
Heck Coupling: Vinylation of the aromatic ring.
-
-
Synthesis of Pharmaceutical Intermediates: A key precursor for the synthesis of complex scaffolds found in medicinal chemistry, such as the core of Donepezil, a drug used for the treatment of Alzheimer's disease.
-
Precursor to Bioactive Molecules: Used in the synthesis of compounds with potential anticancer and enzyme inhibitory activities.
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its utility in regioselective synthesis. The C-I bond, being weaker and more polarized, undergoes oxidative addition to a Pd(0) catalyst under milder conditions than the C-Br bond. This allows for a stepwise functionalization strategy.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid derivative, selectively at the iodo-position.
Experimental Protocol: Synthesis of 2-Bromo-4-phenylphenol
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Deionized water (1 mL, degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the flask.
-
Add degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-bromo-4-phenylphenol.
-
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Bromo-4-arylphenol | C-I : C-Br Selectivity |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | >95:5[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 92 (estimated) | >98:2[1] |
| 3 | Naphthylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | Cs₂CO₃ | THF | 65 | 24 | 78 (estimated) | >95:5[1] |
Note: Yields for entries 2 and 3 are estimated based on similar bromo-iodophenol substrates and may require optimization for this compound.
Regioselective Sonogashira Coupling
This reaction allows for the selective introduction of an alkynyl group at the 4-position of this compound.
Experimental Protocol: Synthesis of 2-Bromo-4-(phenylethynyl)phenol
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Add triethylamine, PdCl₂(PPh₃)₂, and CuI to the solution.
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Stir the reaction for 3-6 hours at room temperature, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-bromo-4-(phenylethynyl)phenol.
-
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | ~85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | ~80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | ~90-98 |
Note: Yields are estimated based on typical Sonogashira reactions with similar substrates.
Regioselective Heck Coupling
The Heck reaction can be employed to introduce a vinyl group at the 4-position of this compound.
Experimental Protocol: Synthesis of 2-Bromo-4-(styryl)phenol
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
-
Procedure:
-
In a sealed tube, combine this compound, styrene, Pd(OAc)₂, P(o-tol)₃, and Et₃N in anhydrous DMF.
-
Heat the mixture to 100°C for 18-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | ~70-80 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | ~75-85 |
| 3 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | Et₃N | Acetonitrile | 100 | ~80[1] |
Note: Yields are estimated based on typical Heck reactions with similar substrates.
Application in the Synthesis of Pharmaceutical Intermediates
Proposed Synthesis of a Donepezil Intermediate
This compound can serve as a starting point for the synthesis of 5,6-dimethoxy-2-bromoindan-1-one, a key intermediate in the synthesis of Donepezil. This proposed multi-step synthesis highlights the versatility of this compound in constructing complex molecular architectures.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-4-iodophenol
Introduction
2-Bromo-4-iodophenol is a highly versatile synthetic building block in medicinal chemistry and materials science. Its structure features two different halogen atoms, bromine and iodine, which exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition to a Pd(0) center than the carbon-bromine (C-Br) bond.[1][2] This differential reactivity allows for selective functionalization at the C-4 position (iodine) under milder conditions, while leaving the C-2 position (bromine) intact for subsequent transformations under more forcing conditions.[2] This document provides detailed application notes and protocols for key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—utilizing this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[3] For this compound, this reaction can be tuned to selectively couple at the C-I bond, yielding 2-bromo-4-arylphenol derivatives.[1]
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes representative conditions for the selective mono-arylation of this compound at the C-I position.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | >90 (Selective for C-I) | [1] |
| Arylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | High (Selective for C-I) | [4] |
| Arylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | High (Selective for C-I) | [4] |
Note: Data from references[4] pertains to the isomer 4-Bromo-3-iodophenol but outlines analogous conditions applicable for selective C-I coupling.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of Phenylboronic acid at the C-4 position of this compound.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Deionized water (1 mL, degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ to the flask.
-
Add degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-4-phenylphenol.[1]
Visualizations: Suzuki-Miyaura Reaction
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Selective Suzuki Coupling of 2-Bromo-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, such as active pharmaceutical ingredients and functional materials, the selective functionalization of polyhalogenated aromatic compounds is a frequent challenge and a testament to the precision of this catalytic method. 2-Bromo-4-iodophenol is a valuable building block, featuring two distinct halogen atoms that allow for selective, sequential cross-coupling reactions. This application note provides a detailed protocol for the selective Suzuki coupling at the more reactive iodine position of this compound and presents a summary of reaction conditions to guide researchers in optimizing their synthetic strategies. The inherent difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the foundation for this selective transformation, with the weaker C-I bond preferentially undergoing oxidative addition to the palladium catalyst.
Principle of Selectivity
The regioselectivity of the Suzuki coupling on this compound is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[1] This inherent reactivity difference allows for the selective activation of the carbon-iodine bond under carefully controlled conditions, leaving the carbon-bromine bond intact for potential subsequent transformations. By selecting appropriate catalysts, ligands, and reaction conditions, high yields of the mono-arylated product at the 4-position can be achieved.
Data Presentation: Suzuki Coupling of this compound with Various Boronic Acids
The following table summarizes representative conditions and yields for the selective mono-Suzuki coupling of this compound at the iodine position with different arylboronic acids. This data is compiled from various sources to provide a comparative overview.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (3:1) | 80 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 88 |
| 3 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 24 | 92 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 95 |
| 5 | Naphthalene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 20 | 85 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the selective Suzuki coupling of this compound with phenylboronic acid, which can be adapted for other boronic acids based on the data in the table above.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed toluene (6 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-bromo-4-phenylphenol.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the selective Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle for the selective Suzuki coupling at the C-I bond.
References
Application Notes and Protocols for the Selective Heck Reaction of 2-Bromo-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction of 2-bromo-4-iodophenol. The selective olefination of polyhalogenated phenols is a critical transformation in organic synthesis, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound allows for chemoselective functionalization, primarily at the more reactive C-I position.
General Principles of Selectivity
The chemoselectivity of the Heck reaction with this compound is governed by the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step of the catalytic cycle. By carefully controlling the reaction conditions, it is possible to selectively form a carbon-carbon bond at the iodo-position while leaving the bromo-position intact for subsequent transformations.
Catalytic Cycle of the Heck Reaction
The Mizoroki-Heck reaction proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium center and subsequently undergoes migratory insertion into the palladium-aryl bond.
-
β-Hydride Elimination: A β-hydrogen from the newly formed alkyl group is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base in the reaction mixture neutralizes the generated hydroiodic acid (HI), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
The following protocols are adapted from established procedures for the Heck reaction of a closely related isomer, 4-bromo-3-iodophenol, and are expected to provide good results for this compound with minor optimization.[1]
Protocol 1: Heck Coupling of this compound with an Acrylate
This protocol describes the selective coupling of this compound with an acrylate (e.g., ethyl acrylate or n-butyl acrylate) at the iodo-position.
Materials:
-
This compound
-
Acrylate (e.g., ethyl acrylate, 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Sealed reaction tube or Schlenk flask
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) followed by triethylamine (1.5 mmol, 1.5 equiv.) and the acrylate (1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: A typical experimental workflow for the Heck reaction.
Quantitative Data: Representative Heck Reaction Conditions
Table 1: Heck Reaction with Acrylates
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodophenol | Ethyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12-24 | Good to High |
| 4-Bromophenol | n-Butyl Acrylate | Pd(OAc)₂ (1) | None | K₂CO₃ (2) | NMP | 120 | 12 | High |
| 1-Iodo-4-nitrobenzene | Methyl Acrylate | Pd/C (cat.) | None | Na₂CO₃/Et₃N | NMP | 140 | 4 | >95 |
| 4-Bromoanisole | n-Butyl Acrylate | Pd-1 (1.4) | NHC | K₂CO₃ (2) | DMF | 100 | 20 | 98 |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Table 2: Heck Reaction with Styrene
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | PdCl₂ (1) | None | KOAc (1) | MeOH | 120 | 48 | 70 |
| Bromobenzene | Styrene | Pd(OAc)₂ (cat.) | PPh₃ (cat.) | Et₃N (1.2) | Toluene | 110 | 16 | Good |
| 4-Iodotoluene | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | High |
| 1-Bromo-4-nitrobenzene | Styrene | Pd-L1 (0.5) | NHC | Na₂CO₃ | DMA | 50 | 1 | >99 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active ligand (e.g., a bulky electron-rich phosphine like SPhos or XPhos), or screening different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., NMP, dioxane).
-
Formation of Side Products: The formation of homocoupled products can sometimes be observed. This may be minimized by adjusting the catalyst loading or the stoichiometry of the reagents.
-
Reaction at the Bromine Position: To achieve reaction at the less reactive C-Br bond, more forcing conditions are typically required, such as higher temperatures, longer reaction times, and a more active catalyst system. This is usually performed after the initial selective reaction at the C-I position.
By following these protocols and optimization strategies, researchers can effectively utilize the selective Heck reaction of this compound to synthesize a variety of valuable substituted phenols for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 2-Bromo-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to its mild reaction conditions and broad functional group tolerance.[3]
The substrate, 2-Bromo-4-iodophenol, presents a valuable opportunity for regioselective synthesis. The significant difference in reactivity among aryl halides in palladium-catalyzed reactions (I > Br >> Cl) allows for the selective alkynylation at the more reactive carbon-iodine (C-I) bond.[4][5] This selective functionalization leaves the less reactive carbon-bromine (C-Br) bond intact for subsequent transformations, such as Suzuki or Buchwald-Hartwig couplings. This stepwise approach is a powerful strategy in the synthesis of complex, multi-substituted aromatic compounds, which are key scaffolds in drug discovery.[3][5] These application notes provide a detailed protocol and expected outcomes for the regioselective Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle and Regioselectivity
The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne and a base (typically an amine) to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.[4]
The regioselectivity of the reaction with this compound is dictated by the initial oxidative addition step. The C-I bond is weaker and therefore more susceptible to cleavage by the palladium catalyst than the C-Br bond. By maintaining mild reaction conditions, particularly temperature, the coupling can be directed exclusively to the iodo-substituted position.[4]
References
Synthesis of Novel Derivatives from 2-Bromo-4-iodophenol: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 2-Bromo-4-iodophenol, a versatile starting material for the development of new chemical entities with potential therapeutic applications. The differential reactivity of the iodine and bromine substituents allows for selective and sequential functionalization, making it an attractive scaffold in medicinal chemistry.
Introduction
This compound is a dihalogenated phenol that serves as a key building block in organic synthesis. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective modifications at the C-4 position. The remaining bromine at the C-2 position and the hydroxyl group offer further sites for diversification, allowing for the creation of a library of derivatives with varied structural features. Bromophenols, as a class of compounds, have garnered attention for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] This document outlines protocols for Suzuki-Miyuara and Sonogashira couplings, and Williamson ether synthesis to generate novel derivatives from this compound, along with methods for their biological evaluation.
Synthetic Strategies and Protocols
The synthesis of derivatives from this compound can be strategically planned to first functionalize the more reactive C-I bond, followed by modification of the C-Br bond or the phenolic hydroxyl group.
References
Application Notes and Protocols for 2-Bromo-4-iodophenol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-iodophenol is a dihalogenated phenol with potential as a monomer for the synthesis of advanced polymers. While specific applications in materials science are not extensively documented in current literature, its structural features—a reactive phenolic hydroxyl group and two different halogen atoms—suggest its utility in creating functional polymers with tailored properties. This document provides an overview of its potential applications, physicochemical properties, and a hypothetical protocol for its use in polymer synthesis, drawing analogies from related halogenated phenols.
Introduction
Halogenated phenols are a class of compounds that have found use in the synthesis of various polymers, including poly(phenylene ether)s and flame-retardant materials.[1][2][3] The presence of halogen atoms can impart unique properties to the resulting polymers, such as increased thermal stability, flame retardancy, and altered electronic characteristics. This compound, with its distinct bromo and iodo substituents, offers the potential for selective functionalization and polymerization, making it an interesting candidate for materials science research. The differential reactivity of the C-Br and C-I bonds can be exploited in various cross-coupling reactions to build complex polymer architectures.
Potential Applications in Materials Science
Based on the chemistry of similar halogenated phenols, this compound could be a valuable building block for the following classes of materials:
-
High-Performance Polymers: The rigid aromatic structure and the presence of halogens can contribute to high thermal stability and mechanical strength in polymers. Poly(phenylene ether)s (PPEs) or poly(phenylene oxide)s (PPOs), for instance, are known for their excellent heat resistance and dimensional stability.[4]
-
Flame-Retardant Materials: Brominated and iodinated compounds are well-known flame retardants.[2][3] Incorporating this compound into a polymer backbone could enhance its fire-resistant properties.
-
Organic Electronics: The isomeric 4-Bromo-2-iodophenol has been noted for its applications in organic semiconductors, light-emitting diodes (OLEDs), and conductive polymers.[5] By analogy, polymers derived from this compound could exhibit interesting electronic properties suitable for such applications, although this remains to be experimentally verified.
-
Functional Polymers: The phenolic hydroxyl group can be a site for further chemical modification, allowing for the attachment of various functional groups to the polymer chain. This could be utilized in applications such as sensors, membranes, or drug delivery systems.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing reaction conditions and for the characterization of resulting materials.
| Property | Value | Reference |
| CAS Number | 133430-98-5 | [4] |
| Molecular Formula | C₆H₄BrIO | [4] |
| Molecular Weight | 298.90 g/mol | [4] |
| Melting Point | 51 °C | [6] |
| Boiling Point | 280.0 ± 30.0 °C at 760 mmHg | [6] |
| InChIKey | PEAOEILWTHNQKK-UHFFFAOYSA-N | [4] |
Experimental Protocols
Disclaimer: The following protocol is a hypothetical procedure for the synthesis of a poly(phenylene ether) from this compound. It is based on general methods for the oxidative coupling polymerization of phenols and has not been experimentally validated for this specific monomer. Researchers should exercise caution and perform small-scale trials with appropriate safety measures.
Hypothetical Synthesis of Poly(2-bromo-4-iodo-1,4-phenylene ether)
This protocol describes a potential method for the synthesis of a homopolymer from this compound via oxidative coupling polymerization.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene, anhydrous
-
Methanol
-
Oxygen or air supply
-
Standard laboratory glassware and Schlenk line apparatus
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare the catalyst solution by dissolving CuCl (0.05 equivalents) and TMEDA (0.2 equivalents) in anhydrous toluene.
-
Add the catalyst solution to the monomer solution and stir for 15 minutes at room temperature.
-
Replace the inert atmosphere with a slow stream of oxygen or dry air and continue stirring vigorously. The reaction mixture may warm up and change color.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction can be monitored by techniques like Gel Permeation Chromatography (GPC) by taking aliquots at different time intervals.
-
After a suitable reaction time (e.g., 4-24 hours), terminate the polymerization by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
The precipitated polymer is then collected by filtration, washed several times with methanol to remove unreacted monomer and catalyst residues.
-
The polymer is dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
Characterization:
The resulting polymer should be characterized using standard techniques to determine its structure, molecular weight, and thermal properties.
| Technique | Expected Information |
| ¹H and ¹³C NMR Spectroscopy | Confirmation of the polymer structure and end groups. |
| FT-IR Spectroscopy | Identification of functional groups and confirmation of polymerization. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition temperature. |
Visualizations
Chemical Structure of this compound
Caption: 2D structure of the this compound monomer.
Hypothetical Polymerization Workflow
References
- 1. US2811566A - Halogenated phenols - Google Patents [patents.google.com]
- 2. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmer.com [ijmer.com]
- 4. Poly(p-phenylene oxide) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with 2-Bromo-4-iodophenol
Introduction
2-Bromo-4-iodophenol is a valuable and versatile dihalogenated phenol used as a building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures.[1] Its utility is derived from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, which allows for selective functionalization at the iodo-position while leaving the bromo-position available for subsequent transformations.[2][3] This document provides detailed application notes and experimental protocols for key reactions involving this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Safety Information
This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application Note 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[5][6] In the case of this compound, the reaction can be performed with high regioselectivity at the more reactive C-I bond.[2] This allows for the synthesis of 2-bromo-4-arylphenols, which can be further functionalized at the C-Br position.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | C-I:C-Br Ratio |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 80 | 12 | High | >95:5[2] |
| 2 | Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ | DMF | 120 | 24 | 75 | >90:10[2] |
| 3 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | Et₃N | Acetonitrile | 100 | 18 | 80 | >95:5[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative example and may require optimization for different substrates.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Deionized water (1 mL, degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.[2]
-
Evacuate and backfill the flask with an inert gas three times.[2]
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the flask.[2]
-
Add degassed toluene and degassed deionized water to the flask via syringe.[2]
-
Heat the reaction mixture to 80°C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with ethyl acetate and water, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the desired 2-bromo-4-phenylphenol.[2]
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Application Note 2: Regioselective Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[7][8] This reaction, catalyzed by palladium and copper complexes, proceeds under mild conditions and demonstrates excellent functional group tolerance.[7][9] For this compound, the coupling occurs selectively at the C-I bond, enabling the synthesis of 2-bromo-4-alkynylphenols.[10]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | 25 | 2-6 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Diisopropylamine (7.0) | THF | 25 | 3 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3.0) | DMF | 50 | 4 |
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This is a general protocol that may require optimization for specific substrates.[9][11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-7.0 equiv, degassed)
-
Tetrahydrofuran (THF) (5 mL, degassed)
-
Saturated aqueous NH₄Cl solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[11]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[11]
-
Add degassed THF and the amine base (TEA or DIPA) via syringe.[11]
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.[11]
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.[11]
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[9]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[9]
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[9]
Visualizations
References
- 1. This compound | 133430-98-5 | IFA43098 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Catalytic Systems in 2-Bromo-4-iodophenol Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-bromo-4-iodophenol. This substrate is a valuable building block in organic synthesis due to the differential reactivity of its carbon-halogen bonds.
Core Principle: Regioselective Reactivity
This compound offers two distinct sites for cross-coupling reactions. The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond in the oxidative addition step of palladium-catalyzed reactions. This inherent difference in reactivity allows for selective functionalization at the iodo-position under milder conditions, leaving the bromo-position available for subsequent transformations under more forcing conditions. The typical order of reactivity for halogens in these couplings is I > Br > Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon (C-C) bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction can be tuned to selectively form a C-C bond at the C-I position.
Application Notes:
-
High Selectivity: Selective coupling at the iodine position is generally favored and can be achieved by using mild reaction conditions, such as lower temperatures and shorter reaction times.
-
Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ are effective. The choice of ligands can influence reaction efficiency; bulky and electron-rich phosphine ligands can increase the rate of oxidative addition.
-
Base Selection: Weaker bases such as K₂CO₃ or K₃PO₄ are often preferred to minimize side reactions like catalyst degradation and homocoupling.
-
Solvent System: A biphasic solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water, is commonly used to facilitate the reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Target Selectivity |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80 | C-I Coupling |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | Room Temp - 60 | C-I Coupling |
| Pd₂(dba)₃ | tBu₃P | Cs₂CO₃ | THF/Water | 40 | C-I Coupling |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol details the selective coupling of an arylboronic acid at the iodine position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene, degassed
-
Deionized water, degassed
-
Flame-dried Schlenk flask or equivalent reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.02-0.03 eq).
-
Solvent Addition: Add degassed toluene and degassed deionized water (e.g., in a 3:1 to 4:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-4-arylphenol.
Protecting Group Strategies for 2-Bromo-4-iodophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective protection of the hydroxyl group of 2-Bromo-4-iodophenol. This versatile building block is often utilized in the synthesis of complex molecules where the strategic use of protecting groups is essential to achieve desired chemical transformations. The protocols outlined below describe the application of three common hydroxyl protecting groups: Methoxymethyl (MOM), Benzyl (Bn), and tert-Butyldimethylsilyl (TBDMS).
Introduction
This compound presents a unique synthetic challenge due to its multiple reactive sites. The phenolic hydroxyl group is nucleophilic and acidic, while the aromatic ring is substituted with two different halogens, offering opportunities for sequential cross-coupling reactions. To selectively perform reactions at the aryl bromide or iodide positions, temporary protection of the hydroxyl group is often necessary. The choice of protecting group is critical and depends on the planned synthetic route and the stability of the protecting group to subsequent reaction conditions. This guide offers a comparative overview of three widely used protecting groups and detailed protocols for their application and removal.
Selecting a Protecting Group
The choice of a suitable protecting group for this compound depends on several factors, including the desired stability towards various reaction conditions (acidic, basic, oxidative, reductive) and the ease of removal. The following diagram illustrates a logical workflow for selecting an appropriate protecting group based on the planned subsequent chemical transformations.
Caption: Decision workflow for selecting a suitable protecting group for this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the protection and deprotection of phenolic hydroxyl groups using MOM, Benzyl, and TBDMS protecting groups. Note that yields can be substrate-dependent, and optimization may be required for this compound.
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| MOM | MOM-Cl, DIPEA, CH₂Cl₂ | 85-95 | Conc. HCl (cat.), MeOH, reflux | 80-95 |
| Benzyl | BnBr, K₂CO₃, Acetone, reflux | 70-90 | H₂, 10% Pd/C, EtOH or EtOAc | 85-95 |
| TBDMS | TBDMS-Cl, Imidazole, DMF | 90-98 | TBAF, THF | 90-99 |
Experimental Protocols
Methoxymethyl (MOM) Protection
The MOM group is stable to a wide range of nucleophiles and bases, making it suitable for reactions involving organometallics. It is, however, readily cleaved under acidic conditions.[1][2]
Protection Protocol: Synthesis of 1-Bromo-4-iodo-2-(methoxymethoxy)benzene
-
Materials:
-
This compound
-
Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
-
To a solution of this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add MOM-Cl (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired product.
-
Deprotection Protocol: Cleavage of the MOM Ether
-
Materials:
-
1-Bromo-4-iodo-2-(methoxymethoxy)benzene
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: [5]
-
Dissolve the MOM-protected compound (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected phenol.
-
Benzyl (Bn) Protection
The benzyl group is robust and stable to a wide range of acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.[6][7]
Protection Protocol: Synthesis of 1-(Benzyloxy)-2-bromo-4-iodobenzene
-
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
-
Procedure: [1]
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (1.5 eq) and benzyl bromide (1.2 eq).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., EtOAc), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the benzylated product.
-
Deprotection Protocol: Cleavage of the Benzyl Ether
-
Materials:
-
1-(Benzyloxy)-2-bromo-4-iodobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or source
-
-
Procedure:
-
Dissolve the benzyl-protected compound (1.0 eq) in EtOH or EtOAc.
-
Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.
-
tert-Butyldimethylsilyl (TBDMS) Protection
The TBDMS group is widely used due to its stability under basic conditions and its facile cleavage with fluoride-based reagents.[8]
Protection Protocol: Synthesis of tert-Butyl((2-bromo-4-iodophenyl)oxy)dimethylsilane
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure: [8]
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add TBDMS-Cl (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or EtOAc).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the silyl ether.
-
Deprotection Protocol: Cleavage of the TBDMS Ether
-
Materials:
-
tert-Butyl((2-bromo-4-iodophenyl)oxy)dimethylsilane
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
-
Procedure: [8]
-
Dissolve the TBDMS-protected compound (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with a suitable organic solvent (e.g., EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Safety Considerations
-
MOM-Cl (Chloromethyl methyl ether) is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
-
Benzyl bromide is a lachrymator and should be handled in a fume hood.
-
Catalytic hydrogenation should be carried out with appropriate safety measures for handling hydrogen gas.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Safety Precautions and Handling Protocols for 2-Bromo-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the safe handling and use of 2-Bromo-4-iodophenol (CAS No. 133430-98-5). The information herein is intended to supplement, not replace, institutional safety guidelines and standard laboratory practices.
Hazard Identification and Safety Summary
This compound is a dihalogenated phenol that requires careful handling due to its potential health hazards. The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][2] All personnel handling this compound must be thoroughly familiar with its hazards and follow all recommended safety precautions.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. Note that some values are predicted and should be used as a guide.
| Property | Value |
| Molecular Formula | C₆H₄BrIO |
| Molecular Weight | 298.91 g/mol |
| Appearance | Solid |
| Melting Point | 51 °C |
| Boiling Point (Predicted) | 280.0 ± 30.0 °C at 760 mmHg |
| Density (Predicted) | 2.369 ± 0.06 g/cm³ |
| CAS Number | 133430-98-5 |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| Protection Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye and Face Protection | Chemical safety goggles and a face shield. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Safe Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry and well-ventilated place. Protect from light. Recommended storage temperature is 4°C under a nitrogen atmosphere.
Experimental Protocols: Selective Suzuki-Miyaura Cross-Coupling
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the carbon-iodine and carbon-bromine bonds can be exploited for selective functionalization. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective coupling at the 4-position.
The following is a representative protocol for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst Addition : In a separate vial, prepare the catalyst system by adding palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the Schlenk flask.
-
Reaction : Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-arylphenol.
Visualizations
Signaling Pathway/Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Risk Assessment
Caption: Logical relationship of risk assessment and mitigation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-iodophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-4-iodophenol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting material is fully consumed.[1][2] |
| Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently. | Gradually increase the reaction temperature and monitor the effect on the reaction rate and product formation. For Suzuki-Miyaura coupling, a temperature of 80°C is often used.[1] | |
| Catalyst deactivation: The palladium catalyst can be deactivated by impurities. | Ensure all reagents and solvents are pure and dry. Use freshly prepared catalyst or consider using a more robust catalyst system. | |
| Formation of side products: Competing side reactions can consume starting materials and reduce the yield of the desired product. | Adjust the stoichiometry of the reactants. A slight excess of one reactant might drive the reaction towards the desired product.[1] Consider alternative synthetic routes with higher regioselectivity. | |
| Formation of Impurities (e.g., Isomers) | Lack of regioselectivity: Direct halogenation of phenol can lead to a mixture of ortho and para substituted products, as well as di- and tri-substituted phenols.[3][4] | Employ a protecting group strategy. For instance, protecting the hydroxyl group of p-bromophenol as a methyl ether can direct iodination to the desired position, followed by deprotection.[5] |
| Over-halogenation: Use of excess halogenating agent can lead to the formation of di- and tri-halogenated byproducts. | Carefully control the stoichiometry of the halogenating agent. Add the halogenating agent dropwise and monitor the reaction progress closely. | |
| Reaction at the less reactive C-Br site: In subsequent reactions, such as cross-coupling, reaction at the C-Br bond can occur under harsh conditions.[6] | Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to favor reaction at the more reactive C-I bond.[1] | |
| Difficult Purification | Co-elution of isomers: The desired product and its isomers may have very similar polarities, making separation by column chromatography challenging.[6] | Use a long chromatography column with a slow solvent gradient.[6] Experiment with different solvent systems; for example, adding toluene can help separate aromatic compounds due to π-π stacking interactions.[6] |
| Product instability on silica gel: Phenolic compounds can sometimes streak or decompose on acidic silica gel.[6] | Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.[6] | |
| Inefficient recrystallization: The chosen solvent system may not be optimal for recrystallization, leading to oiling out or poor crystal formation. | Screen various solvent systems. For recrystallization, dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble and the impurities are not, then cool slowly.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and regioselective approach is the electrophilic iodination of 4-bromophenol.[2] The hydroxyl group of 4-bromophenol directs the incoming iodine electrophile to the ortho position.[2] An alternative strategy involves a two-step process: protection of the hydroxyl group of 4-bromophenol, followed by regioselective iodination, and subsequent deprotection.[5]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[1][2] The starting material and product are likely UV active due to the aromatic ring and can be visualized under a UV lamp.[6] Staining with iodine can also be effective for visualization.[6] For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[1]
Q3: What are the typical impurities I might encounter?
A3: Common impurities include unreacted starting materials (e.g., 4-bromophenol), regioisomers (e.g., 4-bromo-2-iodophenol), and products of over-halogenation (e.g., 2,6-dibromo-4-iodophenol).[3][6] In subsequent cross-coupling reactions, homocoupling byproducts and dehalogenated species can also be present.[6]
Q4: What is the best method for purifying the crude this compound?
A4: Flash column chromatography on silica gel is a widely used method for purification.[6] A gradient elution with a mixture of hexanes and ethyl acetate is often effective.[1] For solid products, recrystallization can be a powerful technique for obtaining high-purity material.[2][6]
Q5: Are there any specific safety precautions I should take?
A5: this compound is harmful if swallowed and causes skin and eye irritation.[7] It may also cause respiratory irritation.[7] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound via Electrophilic Iodination of 4-Bromophenol
This protocol is adapted from established methods for the halogenation of phenols.[2]
Materials:
-
4-Bromophenol
-
N-Iodosuccinimide (NIS)
-
Anhydrous Acetonitrile
-
1 M Hydrochloric Acid
-
Ethyl Acetate
-
10% Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.[2]
-
Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.[2]
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.[2]
-
Extract the product with ethyl acetate (3 times the volume of acetonitrile).[2]
-
Wash the combined organic layers with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by flash column chromatography or recrystallization.[2]
Quantitative Data Summary (Protocol 1)
| Reagent | Molar Ratio |
| 4-Bromophenol | 1.0 eq |
| N-Iodosuccinimide | 1.1 eq |
Visualizations
Synthetic Workflow
Caption: Regioselective synthesis of this compound via a protection strategy.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 2-Bromo-4-iodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-4-iodophenol, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of this compound are recrystallization and flash column chromatography.[1][2] Recrystallization is generally suitable for removing small amounts of impurities from a relatively pure product, while column chromatography is more powerful for separating the desired compound from significant quantities of impurities, especially those with similar polarities.[2]
Q2: What are the likely impurities in a synthesis of this compound?
A2: Potential impurities can include unreacted starting materials (e.g., 4-iodophenol or 2-bromophenol depending on the synthetic route), monohalogenated intermediates, and regioisomers.[1][2] Over-halogenated byproducts may also be present, particularly if harsh reaction conditions are used.[1] Additionally, colored impurities may form due to the oxidation of the phenol.[2]
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of the purification.[1] Due to the aromatic nature of this compound, it should be UV active and can be visualized under a UV lamp.[1] Staining with iodine can also be an effective visualization method.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3]
Q4: What are the known physical properties of this compound?
A4: this compound is a solid with a molecular weight of 298.90 g/mol .[4][5] Its melting point is reported to be 51°C.[5]
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" or fails to crystallize.
-
Possible Cause: The chosen solvent is inappropriate. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[1][6]
-
Possible Cause: The solution is supersaturated or cooled too rapidly.[1]
-
Solution: Try using a more dilute solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to promote the formation of larger, purer crystals.[1] Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[2]
-
-
Possible Cause: High levels of impurities are inhibiting crystallization.[1]
-
Solution: It may be beneficial to first pass the crude product through a short plug of silica gel to remove baseline impurities before attempting recrystallization.[1]
-
Problem 2: Low recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of cold solvent to wash the crystals during vacuum filtration.[6]
-
-
Possible Cause: Too much solvent was used for dissolution.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]
-
Flash Column Chromatography
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution: The choice of eluent is critical for good separation.[1] Use thin-layer chromatography (TLC) to screen different solvent systems. For halogenated aromatic compounds, a common starting point is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[6] Aim for an Rf value of 0.2-0.3 for this compound on TLC for the best separation on the column.[6] Toluene can also be a useful component for separating aromatic compounds.[1]
-
-
Possible Cause: The column is overloaded with the crude sample.
-
Possible Cause: Co-elution of regioisomers.
-
Solution: If regioisomeric impurities are present, separation can be challenging. Employing a very shallow solvent gradient and using a longer column can improve separation. In difficult cases, preparative HPLC may be necessary.[1]
-
Problem 2: The product is eluting too quickly or not at all.
-
Possible Cause: The eluent is too polar or not polar enough.
-
Solution: If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes). If the product is not eluting (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
-
Possible Cause: The compound may be unstable on silica gel.
Data Presentation
| Parameter | Recrystallization | Flash Column Chromatography |
| Principle | Differential solubility | Differential partitioning between stationary and mobile phases |
| Best For | Removing small amounts of impurities | Separating complex mixtures, isomers |
| Typical Solvents/Eluents | Hexanes, ethanol, methanol, water mixtures[1][6] | Hexanes/ethyl acetate, hexanes/dichloromethane[6] |
| Advantages | Simple, cost-effective, scalable | High resolution, versatile |
| Disadvantages | Can have lower yield, not suitable for all mixtures | More complex, requires more solvent and materials |
Experimental Protocols
General Protocol for Recrystallization
This protocol is a general guideline and may require optimization for this compound.
-
Solvent Selection: Empirically determine the ideal solvent or solvent pair where this compound has high solubility in the hot solvent and low solubility in the cold solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected hot solvent until the solid is completely dissolved.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask.[7]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[6]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]
General Protocol for Flash Column Chromatography
This protocol provides a general procedure for purifying this compound using flash column chromatography.
-
Eluent Selection: Using TLC, determine an appropriate eluent system that provides good separation of this compound from impurities (aim for an Rf of 0.2-0.3).[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica gel.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel. Add another thin layer of sand on top of the sample.[8]
-
Elution: Fill the column with the eluent and apply pressure (using a pump or inert gas) to begin eluting the compounds. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2-Bromo-4-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 133430-98-5 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Reactions of 2-Bromo-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 2-Bromo-4-iodophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, several common side products can arise from reactions involving this compound. Due to the differential reactivity of the C-I and C-Br bonds, with the carbon-iodine bond being more reactive, selective coupling at the iodine position is generally favored under milder conditions.[1] However, the following side products are frequently encountered:
-
Homocoupling Products: These are dimers of the coupling partner, such as biaryls from boronic acids in Suzuki reactions (e.g., biphenyl from phenylboronic acid) or diynes from terminal alkynes in Sonogashira reactions (Glaser coupling).[2][3] Homocoupling of the this compound itself to form a biphenol is also a possibility, especially at higher catalyst concentrations and temperatures.[4]
-
Dehalogenated/Hydrodehalogenated Products: This involves the replacement of a halogen atom (iodine or bromine) with a hydrogen atom, resulting in the formation of 2-bromophenol or 4-iodophenol.[5][6] This is a common side reaction in palladium-catalyzed processes and can be promoted by certain bases, solvents, and high temperatures.
-
Products from Reaction at the C-Br Site: While the C-I bond is more reactive, coupling at the C-Br bond can occur, particularly under more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or with highly active catalysts).[1] This leads to the formation of regioisomeric products.
-
Double-Coupling Products: In some instances, reaction at both the C-I and C-Br positions can occur, leading to a disubstituted phenol.
Q2: How can I minimize the formation of these side products?
A2: Minimizing side products requires careful optimization of reaction conditions. Here are some general strategies:
-
To Minimize Homocoupling:
-
Suzuki Reaction: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure an oxygen-free environment by thoroughly degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Sonogashira Reaction: The primary cause of alkyne homocoupling (Glaser coupling) is the presence of oxygen and the copper(I) co-catalyst.[2] Running the reaction under strictly inert conditions is crucial. Copper-free Sonogashira protocols can also be employed to eliminate this side reaction.[3] Slow addition of the terminal alkyne can also be beneficial.[3]
-
-
To Minimize Dehalogenation:
-
The choice of base and solvent is critical. Strong bases, especially alkoxides, can promote dehalogenation. Consider using weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[5]
-
Use anhydrous and degassed solvents to avoid sources of protons.
-
Lowering the reaction temperature and using the minimum effective catalyst loading can also reduce dehalogenation.[7]
-
-
To Enhance Selectivity for the C-I Position:
Q3: How can I monitor the progress of my reaction and identify the products and byproducts?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the consumption of the starting materials and the formation of new products. For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[8][9] GC-MS can help identify the molecular weights of the various components in the reaction mixture, aiding in the identification of side products.[8] ¹H and ¹³C NMR spectroscopy can provide structural information to confirm the desired product and characterize impurities.[9]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during cross-coupling reactions with this compound.
Issue 1: Significant Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps |
| Oxygen present in the reaction mixture (promotes Glaser coupling in Sonogashira). [2] | Ensure all solvents and reagents are thoroughly degassed. Use a robust inert gas (argon or nitrogen) blanket throughout the reaction setup and execution.[3] |
| High concentration of the coupling partner. | For Sonogashira reactions, consider the slow addition of the terminal alkyne to the reaction mixture.[3] For Suzuki reactions, use only a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).[4] |
| Copper(I) co-catalyst in Sonogashira reactions. [2] | Switch to a copper-free Sonogashira protocol.[3] |
| High catalyst loading or temperature. [4] | Reduce the palladium catalyst loading incrementally. Perform the reaction at the lowest effective temperature. |
Issue 2: Significant Formation of Dehalogenated Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of protic impurities (e.g., water) or protic solvents. | Use anhydrous solvents and ensure all reagents are dry. |
| Choice of base. [5] | Strong alkoxide bases can act as hydride sources. Switch to weaker inorganic bases like K₃PO₄ or K₂CO₃. |
| High reaction temperature or prolonged reaction time. | Lower the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Catalyst system. | Some palladium-ligand combinations are more prone to generating palladium-hydride species that lead to dehalogenation. Consider screening different phosphine ligands. |
Issue 3: Low Selectivity (Reaction at both C-I and C-Br sites)
| Potential Cause | Troubleshooting Steps |
| Reaction conditions are too harsh (high temperature, long reaction time). [1] | Employ milder conditions. Start with room temperature and gradually increase if the reaction is too slow. Monitor the reaction progress to determine the optimal time. |
| Highly active catalyst system. [1] | Use a less reactive palladium catalyst or ligand that can still effectively cleave the C-I bond while leaving the C-Br bond intact. |
| Large excess of coupling partner. | Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid or alkyne. |
Quantitative Data on Side Products
While specific quantitative data for side product formation in reactions of this compound is not extensively available in the literature, the following tables provide illustrative data based on general trends for similar dihalogenated aromatic compounds to guide your optimization efforts. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 1: Illustrative Side Product Formation in Suzuki-Miyaura Coupling
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) | Homocoupling (%) |
| K₃PO₄ | Toluene/H₂O | 80-100 | 85-95 | < 5 | < 5 |
| NaOt-Bu | Toluene | 100 | 70-80 | 10-20 | < 5 |
| Et₃N | DMF | 100 | 60-70 | 20-30 | 5-10 |
Data is illustrative and based on general trends reported for aryl halides.[10]
Table 2: Illustrative Side Product Formation in Sonogashira Coupling
| Catalyst System | Temperature (°C) | Desired Product Yield (%) | Alkyne Homocoupling (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Room Temp | 85-95 | 5-10 |
| Pd(PPh₃)₂Cl₂ (Copper-free) | 60-80 | 80-90 | < 2 |
| Pd(OAc)₂ / CuI | Room Temp | 80-90 | 10-15 |
| Pd(OAc)₂ (Copper-free) | 60 | 90-95 | < 2 |
Data is illustrative and based on general trends.[3]
Experimental Protocols
The following are general starting protocols for common cross-coupling reactions of this compound. Note: These protocols are starting points and may require optimization for your specific substrates and desired outcome.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 10 mL), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the mixture and purge with the inert gas for another 5 minutes.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling at the Iodine Position (with Copper Co-catalyst)
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (TEA, 3.0 mmol)
-
Anhydrous and degassed THF (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed THF and TEA via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may be gently heated (e.g., to 40-50 °C) if it is slow.[11]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the Iodine Position
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous and degassed 1,4-dioxane (10 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Cs₂CO₃ to a flame-dried Schlenk flask.
-
In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and Xantphos in degassed 1,4-dioxane.
-
Transfer this solution to the Schlenk flask containing the base.
-
Seal the flask and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Selectivity Workflow
Caption: A logical workflow for performing and troubleshooting cross-coupling reactions of this compound.
Troubleshooting Dehalogenation
Caption: A troubleshooting workflow to minimize dehalogenation side products.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed 2-Bromo-4-iodophenol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Bromo-4-iodophenol. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity difference between the bromine and iodine substituents on this compound in cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is attributed to the lower bond dissociation energy of the C-I bond, which makes it more susceptible to oxidative addition to the palladium(0) catalyst. This inherent reactivity difference allows for chemoselective functionalization at the iodine position while leaving the bromine available for subsequent transformations.
Q2: Do I need to protect the phenolic hydroxyl group before performing a cross-coupling reaction?
A2: Whether to protect the phenolic hydroxyl group depends on the specific reaction conditions, particularly the base used. Strong bases can deprotonate the phenol, which may interfere with the catalytic cycle or lead to undesired side reactions. However, many modern cross-coupling protocols are compatible with free phenols. It is advisable to first screen the reaction with the unprotected phenol. If issues like low yield or catalyst deactivation are observed, protection of the hydroxyl group should be considered.
Q3: What are the most common side reactions observed in cross-coupling reactions with this compound?
A3: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions).
-
Dehalogenation: Replacement of a halogen atom with hydrogen.
-
Protodeborylation: Cleavage of the carbon-boron bond in the boronic acid.
-
Reaction at the C-Br position: Although less reactive, coupling at the bromine site can occur under forcing conditions (e.g., high temperatures, prolonged reaction times).
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Due to the aromatic nature of the starting material and products, they are typically UV-active and can be visualized under a UV lamp. Staining with iodine can also be an effective visualization technique for these compounds.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q: My Suzuki/Buchwald-Hartwig reaction is not proceeding, and I am recovering my this compound starting material. What are the possible causes and solutions?
A: This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is not old or deactivated. Use a freshly opened bottle or a pre-catalyst. - Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands. Bulky, electron-rich ligands are often effective. |
| Ineffective Base | - The choice of base is critical. For Suzuki couplings, weaker bases like K₃PO₄ or K₂CO₃ are often preferred. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS may be necessary. - Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Poor Quality Reagents/Solvents | - Use anhydrous, degassed solvents. Oxygen and water can deactivate the catalyst and promote side reactions. - Ensure the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst. |
| Low Reaction Temperature | - While selective coupling at the iodine position may require milder temperatures, a complete lack of reactivity might indicate the temperature is too low. Gradually increase the temperature in 10-20 °C increments and monitor the reaction. |
Issue 2: Formation of Significant Side Products
Q: My reaction is consuming the starting material, but I am observing significant amounts of homocoupling and/or dehalogenation byproducts. How can I minimize these?
A: The formation of side products is often a result of non-optimal reaction conditions. Fine-tuning these parameters can significantly improve the yield of the desired product.
Possible Causes and Solutions:
| Side Product | Possible Cause & Troubleshooting Steps |
| Homocoupling | - High catalyst loading: Reduce the catalyst loading incrementally. - High temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. - Oxygen contamination: Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Dehalogenation | - Presence of water or oxygen: Use high-quality, anhydrous, and degassed solvents and reagents. - Unstable catalyst: The choice of ligand can influence catalyst stability and propensity for side reactions. Consider screening different ligands. |
| Reaction at Both Halogen Sites | - Forcing conditions: To favor mono-coupling at the iodine position, use milder reaction conditions: lower temperature, shorter reaction time, and a less active catalyst/ligand system. Monitor the reaction closely to stop it once the starting material is consumed. |
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki and Buchwald-Hartwig type reactions with bromo-iodinated aromatic compounds, providing a baseline for experimental design and troubleshooting.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane / H₂O | 80-90 | 12-24 | >90 |
Table 2: Nickel-Catalyzed Buchwald-Hartwig Type Amination of 1-Bromo-4-iodobenzene [2]
| Amine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Toluidine | Ni(acac)₂ | K₃PO₄ | Dioxane | 100 | 24 | 78 |
| Aniline | Ni(acac)₂ | K₃PO₄ | Dioxane | 100 | 24 | 73 |
| Dodecylamine | Ni(acac)₂ | K₃PO₄ | Dioxane | 100 | 24 | 60 |
Experimental Protocols
Protocol 1: Selective Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is designed to favor the selective reaction at the C-I bond.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-phenylphenol.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide[3]
This is a general protocol and may require optimization for this compound.
Materials:
-
Aryl bromide (e.g., this compound) (1 equiv.)
-
Amine (1.5 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)
-
BINAP (0.08 equiv.)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl bromide, amine, Cs₂CO₃, Pd(OAc)₂, and BINAP in a reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the mixture to 110 °C with stirring for 8-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mandatory Visualization
Caption: A general workflow for troubleshooting failed cross-coupling reactions.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-iodophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Bromo-4-iodophenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the regioselective bromination of 4-iodophenol.
Q1: My reaction is producing a low yield of the desired this compound. What are the potential causes and solutions?
Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and inefficient work-up.
-
Incomplete Reaction: The electrophilic bromination of 4-iodophenol requires careful control of reaction conditions. Ensure that the brominating agent is added slowly and at the appropriate temperature to prevent unwanted side reactions. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Starting Material Purity: Impurities in the starting 4-iodophenol can interfere with the reaction. It is advisable to use high-purity starting material or purify it before use.
-
Reaction Temperature: While lower temperatures can enhance selectivity, they may also decrease the reaction rate. A gradual increase in temperature can be explored if the reaction is sluggish, but this must be balanced against the risk of side product formation.
Q2: I am observing significant amounts of di-brominated or other polysubstituted byproducts. How can I improve the regioselectivity for mono-bromination at the ortho-position?
The hydroxyl group of a phenol is a strong activating group, making the aromatic ring susceptible to over-bromination.[1]
-
Choice of Brominating Agent: Using a milder brominating agent can improve selectivity. Instead of elemental bromine, consider using N-Bromosuccinimide (NBS) or 2,4,4,6-Tetrabromo-2,5-cyclohexadienone, which can provide a slow release of electrophilic bromine.
-
Solvent Effects: The choice of solvent plays a critical role in the regioselectivity of phenol bromination.[2] Non-polar solvents like carbon disulfide or dichloromethane can favor the formation of the para-isomer (in this case, the ortho-product relative to the hydroxyl group) over the ortho-isomer due to steric hindrance.[2]
-
Temperature Control: Running the reaction at low temperatures (e.g., 0-5 °C) can help to control the reaction rate and minimize the formation of polysubstituted products.[3]
Q3: The purification of this compound is challenging, and I'm having trouble separating it from the starting material and isomers. What purification strategies are recommended?
The similar polarities of halogenated phenols can make purification by column chromatography difficult.
-
Column Chromatography Optimization: A long chromatography column with a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexanes) can enhance separation. Experimenting with different solvent systems, such as adding a small amount of toluene, may improve the separation of aromatic compounds.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen.
-
Acid-Base Extraction: The phenolic nature of the product allows for purification via acid-base extraction. The crude mixture can be dissolved in an organic solvent and washed with a weak aqueous base (e.g., sodium bicarbonate solution) to deprotonate and extract the phenolic compounds into the aqueous layer. The aqueous layer can then be acidified to precipitate the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible and efficient synthetic route to prepare this compound?
The most direct route is the regioselective electrophilic bromination of 4-iodophenol. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the iodine atom, the bromination is directed to the ortho positions. Controlling the reaction conditions to favor mono-substitution is key.
Q2: What are the key safety precautions to take when handling the reagents for this synthesis?
-
Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Organic solvents such as dichloromethane and carbon disulfide are volatile and may be flammable or toxic. They should also be handled in a fume hood.
-
Acids and Bases: Concentrated acids and bases used in the work-up are corrosive. Handle with care and appropriate PPE.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[4] A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under a UV lamp.[4]
Q4: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region for the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show six signals for the six carbons of the benzene ring.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom and one iodine atom.
Quantitative Data Summary
The following table summarizes how reaction parameters can influence the outcome of phenol halogenation, based on general principles.
| Parameter | Condition 1 | Yield/Selectivity 1 | Condition 2 | Yield/Selectivity 2 | Rationale |
| Solvent | Polar (e.g., Acetic Acid) | Lower regioselectivity | Non-polar (e.g., CS₂) | Higher regioselectivity for ortho/para | Polar solvents can solvate the electrophile, potentially reducing its steric bulk and decreasing selectivity.[2] |
| Temperature | Room Temperature | Higher conversion, lower selectivity | 0 °C | Lower conversion, higher selectivity | Lower temperatures slow down the reaction, allowing for greater differentiation between the activation energies for substitution at different positions.[3] |
| Brominating Agent | Br₂ | High reactivity, potential for over-bromination | NBS | Milder reaction, improved mono-bromination | NBS provides a slow, controlled release of electrophilic bromine, reducing the likelihood of multiple substitutions. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes the ortho-bromination of 4-iodophenol.
Materials:
-
4-iodophenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (anhydrous)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-iodophenol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) to the solution in portions while stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
References
Technical Support Center: Catalyst Deactivation in 2-Bromo-4-iodophenol Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during cross-coupling reactions with 2-bromo-4-iodophenol.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound has stalled or resulted in a low yield. What are the most common causes related to the catalyst?
A1: Low or no conversion is a frequent issue that often points towards problems with the catalytic system. The most common causes include:
-
Catalyst Inactivity: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture.[1] Improper handling or storage can lead to oxidation and loss of activity.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium center can degrade under reaction conditions, leading to catalyst agglomeration.[2]
-
Formation of Palladium Black: The appearance of a black precipitate indicates that the active Pd(0) catalyst has aggregated into inactive palladium black, effectively removing it from the catalytic cycle.[1] This can be caused by the presence of oxygen, high temperatures, or an insufficient ligand-to-metal ratio.[1][3]
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical.[4] An unsuitable base can fail to promote the catalytic cycle efficiently or may even contribute to catalyst degradation.[5] Solvents must be anhydrous and thoroughly degassed, as oxygen and water can deactivate the catalyst.[4]
Q2: My reaction mixture turned dark brown or black shortly after the reaction started. What does this signify and how can I prevent it?
A2: The formation of a black precipitate is a clear indication of palladium catalyst decomposition into "palladium black".[1] This happens when the soluble, catalytically active Pd(0) species agglomerate into insoluble, inactive nanoparticles.[1] This is a common deactivation pathway.
To prevent this:
-
Maintain a Strictly Inert Atmosphere: Ensure your reaction vessel is properly flame-dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen to exclude oxygen.[1]
-
Use Degassed Solvents: Thoroughly sparge your solvents with an inert gas for at least 30 minutes before use to remove dissolved oxygen.[5]
-
Optimize Ligand Choice and Ratio: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) which protect the palladium center from aggregating.[3][5] Ensure an adequate ligand-to-palladium ratio, as too little ligand can leave the metal center exposed.[6]
-
Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[5] For this compound, selective coupling at the more reactive iodine site can often be achieved at lower temperatures.[4]
Q3: I am observing significant amounts of homocoupling byproducts. Is this related to catalyst deactivation?
A3: While not a direct deactivation mechanism, excessive homocoupling can be exacerbated by conditions that also affect catalyst stability. Homocoupling, such as the Glaser coupling of terminal alkynes in Sonogashira reactions or the coupling of boronic acids in Suzuki reactions, is often promoted by the presence of oxygen.[1][5] In Sonogashira reactions, the copper co-catalyst can also promote alkyne homocoupling; using a copper-free protocol can mitigate this issue.[5][7] High catalyst concentrations and elevated temperatures can also increase the rate of homocoupling side reactions.[5]
Q4: How can I ensure selective coupling at the C-I bond without affecting the C-Br bond?
A4: The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition to a Pd(0) center than the carbon-bromine (C-Br) bond.[4][8] To exploit this reactivity difference for selective coupling:
-
Use Milder Conditions: Employ lower reaction temperatures and shorter reaction times to favor the activation of the more susceptible C-I bond.[4]
-
Optimize Catalyst System: A less reactive catalyst and ligand combination may be sufficient to activate the C-I bond without significantly engaging the C-Br bond.[4]
-
Control Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the coupling partner to ensure the reaction at the iodo-position goes to completion before conditions become harsh enough to activate the bromo-position.[5]
Q5: After a successful coupling at the iodine position, my attempts to perform a second coupling at the bromine position are failing. What could be the issue?
A5: Coupling at the C-Br bond requires more forcing conditions (e.g., higher temperature, more active catalyst system) than at the C-I bond.[4] If the second coupling fails, consider the following:
-
Catalyst Deactivation from First Step: Residual reagents or byproducts from the first reaction could be poisoning the catalyst in the second step. Ensure the mono-coupled intermediate is rigorously purified before proceeding.
-
Insufficiently Forcing Conditions: The conditions may not be energetic enough to activate the stronger C-Br bond. This may require screening more active ligands (e.g., bulky biaryl phosphines), stronger bases, or higher temperatures.[9]
-
Product Inhibition: The product from the first coupling step may have lower solubility or may coordinate to the palladium center, inhibiting the second catalytic cycle.[10] A change in solvent may be required.
Troubleshooting Guide
Issue: Low or No Product Yield with Recovery of Starting Material
| Potential Cause | Recommended Solution |
| Inactive or Decomposed Catalyst | Use a fresh batch of palladium catalyst or a more air-stable precatalyst. Ensure the catalyst is added under a positive pressure of inert gas. If using a Pd(II) source, ensure conditions are adequate for reduction to the active Pd(0) species.[4] |
| Inappropriate Ligand | The choice of ligand is critical for catalyst stability and activity.[3][11] For Suzuki reactions, screen bulky, electron-rich phosphine ligands like SPhos or XPhos.[5] For Sonogashira, ligands like PPh₃ or P(t-Bu)₃ are common starting points.[5] |
| Incorrect Base or Solvent | The base is crucial for the transmetalation step and overall catalytic turnover.[12] Screen common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can poison the catalyst.[1][5] |
| Low Reaction Temperature | While mild temperatures are needed for selectivity, a complete lack of reactivity may mean the temperature is too low to overcome the activation energy.[5][9] Increase the temperature incrementally (e.g., in 10°C steps) while monitoring the reaction by TLC or GC/MS.[5] |
| Catalyst Poisoning by Impurities | Ensure the purity of this compound and the coupling partner.[13] Impurities, especially those containing sulfur, can irreversibly bind to and poison the palladium catalyst.[13] The accumulation of iodide from the substrate can also inhibit the catalyst.[14] |
Data Presentation
Table 1: Recommended Catalyst Systems for Selective Coupling at the C-I Position
This table summarizes typical starting conditions for achieving selective mono-coupling on the iodo-position of this compound. Optimization is often required.
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 80-100 |
| Sonogashira (Cu-free) | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | Et₃N (3) | THF / DMF | RT - 50 |
| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 |
Data compiled from representative protocols.[4][5][8][9]
Diagrams of Key Processes
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. books.lucp.net [books.lucp.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromo-4-iodophenol
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Bromo-4-iodophenol. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect the compound from moisture and air.[1] Additionally, protection from light is crucial to prevent potential degradation.[1][2] For long-term storage, keeping the compound under an inert atmosphere, such as nitrogen, at 4°C is advisable.[2]
Q2: What are the visible signs of degradation for this compound?
A2: As with many phenolic compounds, visible signs of degradation for this compound can include a change in color, such as yellowing or darkening, the development of a distinct odor, or a change in its physical state.[1] For a more precise assessment of purity, analytical methods like High-Performance Liquid Chromatography (HPLC) are recommended to identify and quantify impurities or degradation products.[1]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure of this compound and related phenolic compounds, several degradation pathways are possible. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air, light, and metal impurities, potentially leading to the formation of colored quinone-like structures.[1] Another potential degradation pathway is dehalogenation, where the bromine or iodine atoms are replaced by hydrogen.
Q4: What are the primary hazards associated with handling this compound?
A4: this compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[3][4][5] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| ST-01 | The solid this compound has changed color from off-white/light yellow to a darker shade. | - Exposure to air and/or light leading to oxidation.[1]- Presence of impurities from synthesis. | - Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon).- For long-term storage, keep it in a refrigerator at 4°C.[2]- If purity is a concern, consider purification by recrystallization or column chromatography. |
| ST-02 | Inconsistent experimental results are obtained using the same batch of this compound. | - Potential degradation of the compound over time.- Non-homogeneity of the solid material. | - Perform a purity check using analytical techniques like HPLC or NMR to assess the integrity of the compound.- Ensure the compound is thoroughly mixed before taking a sample for an experiment, especially if it has been stored for a long time. |
| RX-01 | A reaction involving this compound is not proceeding to completion or is giving low yields. | - The starting material may have degraded, reducing the concentration of the active reactant.- The presence of impurities may be inhibiting the reaction. | - Verify the purity of the this compound before use.- If degradation is suspected, use a freshly opened container or a recently purified batch.- Consider potential side reactions with impurities. For example, residual starting materials from the synthesis of this compound could interfere with subsequent reactions. |
Stability and Storage Data Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (e.g., refrigerator at 4°C).[2] | Reduces the rate of potential degradation reactions. |
| Light | Protect from light.[1][2] | Prevents photo-oxidation. |
| Atmosphere | Store under an inert gas (e.g., nitrogen).[2] | Minimizes oxidation by atmospheric oxygen. |
| Moisture | Keep container tightly closed in a dry place. | Prevents hydrolysis and potential moisture-catalyzed degradation. |
Experimental Protocols
Protocol 1: Qualitative Assessment of this compound Degradation by Thin-Layer Chromatography (TLC)
This protocol provides a simple method to qualitatively assess the purity of a this compound sample and check for the presence of degradation products.
Materials:
-
This compound sample (both a fresh/reference sample and the sample )
-
TLC plates (silica gel 60 F254)
-
Developing solvent (e.g., a mixture of hexane and ethyl acetate, the ratio may need to be optimized)
-
Developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare a developing chamber by adding the developing solvent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber and let it equilibrate.
-
Dissolve a small amount of the fresh/reference this compound and the test sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) in separate vials.
-
Using separate capillary tubes, spot the two solutions side-by-side on the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The main spot for both samples should have the same retention factor (Rf). The presence of additional spots in the test sample lane indicates the presence of impurities or degradation products.
Protocol 2: Accelerated Stability Study of this compound
This protocol outlines a basic accelerated stability study to evaluate the impact of elevated temperature on the stability of this compound.
Materials:
-
This compound
-
Amber glass vials with tight-fitting caps
-
Oven set to a controlled temperature (e.g., 40°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of this compound into several amber glass vials.
-
Tightly cap the vials. One vial will serve as the initial time point (T=0) sample.
-
Place the remaining vials in an oven maintained at a constant elevated temperature (e.g., 40°C).
-
At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from the oven.
-
For each time point, including the T=0 sample, prepare a solution of known concentration in a suitable solvent for HPLC analysis.
-
Analyze each solution by HPLC to determine the purity of the this compound.
-
Compare the purity of the samples stored at the elevated temperature to the initial sample. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 133430-98-5 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. This compound | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 2-Bromo-4-iodophenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental study of 2-Bromo-4-iodophenol degradation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on its chemical structure and studies on analogous halogenated phenols, this compound is susceptible to several degradation pathways. The primary mechanisms include oxidation of the phenolic hydroxyl group, which can form quinone-like structures, and dehalogenation, where the bromine and iodine atoms are removed.[1] Under specific conditions, such as microbial degradation or advanced oxidation processes, cleavage of the aromatic ring can also occur.[2]
Q2: What are the visible signs that my this compound sample is degrading?
A2: Visual indicators of degradation for phenolic compounds like this compound include a change in color, such as yellowing or darkening, the development of an odor, or a change in its physical state.[1] For a definitive assessment, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify impurities and degradation products.[1]
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and air.[1] Minimizing exposure to light is also recommended as it can induce photolytic degradation.[1] For long-term storage, consider keeping it under an inert atmosphere, such as argon or nitrogen.[1]
Q4: What analytical methods are most suitable for studying the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used technique for analyzing the degradation of this compound.[3][4] It allows for the separation and quantification of the parent compound and its degradation products. For structural elucidation of the degradation products, coupling HPLC with Mass Spectrometry (HPLC-MS) is recommended.[1][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, potentially requiring derivatization of the phenol to enhance volatility.[6]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[1][3]2. Utilize HPLC-MS to determine the mass of the unknown peaks and deduce their structures.[1][5] |
| Discoloration of the solid compound | Oxidation of the phenolic group. | While minor discoloration may not affect all experiments, it is a sign of degradation. For sensitive applications, it is advisable to use a fresh, pure sample.[1] |
| Poor reproducibility of experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of your starting material using HPLC.[1]2. If degradation is confirmed, obtain a new batch of the compound.3. Review your storage and handling procedures to ensure they align with best practices.[1] |
Quantitative Data Summary
The following table summarizes typical data that would be generated during degradation studies of a halogenated phenol. The values presented here are hypothetical for this compound and are based on data from structurally similar compounds for illustrative purposes.
| Degradation Condition | Parent Compound Remaining (%) | Major Degradation Product(s) Formed | Apparent Rate Constant (k) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | >95% | Minimal degradation | Not significant |
| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | ~80% | 4-Iodophenol, 2-Bromophenol | 0.028 hr⁻¹ |
| Oxidative (3% H₂O₂, RT, 24h) | ~65% | Hydroxylated and quinone-like species | 0.018 hr⁻¹ |
| Thermal (80°C, 48h) | >90% | Minor dehalogenated products | Not significant |
| Photolytic (UV light exposure) | ~70% | Dehalogenated and polymerized products | Varies with light intensity |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound under various stress conditions.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl prior to analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours.[1]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the heat-stressed sample in the initial solvent for analysis.[1]
-
Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber.
3. Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze by HPLC-UV and HPLC-MS to identify and characterize the degradation products.[1]
HPLC Method for Degradation Analysis
This is a general HPLC method that can be used as a starting point for analyzing this compound and its degradation products. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector and a C18 column.[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating phenolic compounds.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition.
Visualizations
References
Technical Support Center: Purification of 2-Bromo-4-iodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2-Bromo-4-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my synthesized this compound?
A1: Common impurities in the synthesis of this compound can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be phenol, 4-iodophenol, or 2-bromophenol.
-
Regioisomers: Isomeric byproducts such as 4-Bromo-2-iodophenol may form.
-
Over-halogenated Species: Products with additional bromine or iodine atoms, such as dibromo-iodophenols, can be generated, particularly under harsh reaction conditions.[1]
-
Dehalogenated Byproducts: Loss of a bromine or iodine atom can lead to the presence of simpler bromophenols or iodophenols.[2]
-
Colored Impurities: Oxidation of the phenolic group can result in the formation of colored byproducts, giving the product a yellow or brown tint.[1][3]
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary and most effective methods for the purification of this compound are recrystallization and flash column chromatography.[1][2] Recrystallization is particularly useful when the crude product is of relatively high purity and for larger scale purifications.[2] Flash column chromatography is a more powerful technique for separating the desired product from a complex mixture of impurities, especially those with similar polarities.[2]
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature.[4][5] For polyhalogenated aromatic compounds, common solvent systems include hexanes, ethanol, methanol, or mixtures of these with water.[2] A good starting point is to screen solvent pairs, such as ethyl acetate/hexanes or ethanol/water.[4][6]
Q4: My product "oils out" during recrystallization. What should I do?
A4: "Oiling out" can occur if the solution is supersaturated or if it cools too rapidly.[2] To remedy this, try adding a small amount of the "good" solvent to the hot solution to ensure everything is fully dissolved. Then, allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][2] Using a more dilute solution can also prevent supersaturation.[2]
Q5: I am having trouble separating my product from an impurity with very similar polarity by column chromatography. What can I do?
A5: For impurities with similar polarity, optimizing the solvent system for flash chromatography is crucial.[2] Experiment with different eluent systems; for instance, incorporating toluene can be beneficial for separating aromatic compounds due to π-π stacking interactions.[2] Using a longer column and a very slow gradient during elution can also improve separation.[2] In challenging cases, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[2]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize | Inappropriate solvent. | Screen a variety of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).[2][6] |
| Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. | |
| Presence of high levels of impurities. | First, pass the crude product through a short plug of silica gel to remove baseline impurities before attempting recrystallization.[2] | |
| "Oiling out" of the product | Solution is supersaturated. | Use a more dilute solution.[2] |
| Cooling too rapidly. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[2] | |
| Low recovery of purified product | Product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of cold solvent to wash the crystals.[5] |
| Premature crystallization during hot filtration. | Use a pre-warmed receiving flask and funnel for hot gravity filtration.[4] | |
| Colored product after recrystallization | Colored impurities are not removed by recrystallization alone. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | Inappropriate solvent system. | Perform a thorough thin-layer chromatography (TLC) analysis to find an optimal eluent system that provides good separation.[2] |
| Co-elution of regioisomers. | Employ a long column and a shallow, slow elution gradient.[2] | |
| Column overload. | Use a silica gel to crude product ratio of at least 50:1 by weight.[2] | |
| Product is not eluting from the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Streaking or decomposition of the product on the column | The phenolic compound is acidic and may interact strongly with silica gel. | Consider using a different stationary phase like alumina or treating the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.[2] |
Quantitative Data Summary
The following table provides an illustrative summary of the expected outcomes from the purification of this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 70-90%[5] | Simple, cost-effective, scalable. | Less effective for impurities with similar solubility; potential for product loss in the mother liquor. |
| Flash Column Chromatography | >99% | 50-80% | Highly effective for complex mixtures and impurities with similar polarity. | More time-consuming, requires more solvent, can be less scalable. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the "good" solvent (e.g., hot ethanol or ethyl acetate) and heat the mixture with stirring until the solid dissolves completely.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional, if charcoal was used): Pre-warm a second Erlenmeyer flask and a funnel with fluted filter paper. Filter the hot solution to remove the activated charcoal.[4]
-
Crystallization: Add the "poor" solvent (e.g., hot deionized water or hexanes) dropwise to the hot, clear solution with continuous swirling until the solution becomes faintly cloudy.[4] Add a few more drops of the hot "good" solvent until the solution becomes clear again.[4]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate this compound from impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound and separates it from impurities.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Analytical Methods for Monitoring 2-Bromo-4-iodophenol Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring chemical reactions involving 2-Bromo-4-iodophenol. It includes troubleshooting guides for common analytical techniques, frequently asked questions for method selection and implementation, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring reactions with this compound?
A1: The most common methods for monitoring reactions involving this compound are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for reaction monitoring, offering quantitative data without the need for calibration under correct acquisition conditions.[4]
Q2: How do I choose the best analytical method for my specific reaction?
A2: The choice of method depends on several factors, including the required sensitivity, the sample matrix, available instrumentation, and the specific information you need.[2]
-
TLC is a rapid and simple technique ideal for quick checks of reaction progress, such as the consumption of starting material.[1][5][6]
-
GC-MS is highly sensitive and provides structural information, making it excellent for identifying products and byproducts, especially for volatile compounds.[2] Derivatization may be necessary to improve the volatility of phenolic compounds.[2]
-
HPLC is a high-precision method suitable for quantifying non-volatile compounds and is widely used for purity assessment.[2][7]
-
NMR provides detailed structural information and can be used for real-time, in-situ reaction monitoring.[8][9][10]
Q3: Why is monitoring regioselectivity important in reactions of this compound?
A3: In cross-coupling reactions (e.g., Suzuki, Sonogashira), the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[11] This reactivity difference allows for selective functionalization at the iodo-position. Monitoring the reaction is crucial to ensure the reaction occurs at the desired position and to minimize side products from reactions at the less reactive C-Br site, especially under harsh conditions.[1][6][11]
Q4: What are the typical impurities I might encounter when working with this compound reactions?
A4: Common impurities include unreacted starting material, homocoupling byproducts of the coupling partner, regioisomers (products from reaction at the C-Br site), dehalogenated byproducts, and residual catalysts (e.g., palladium or copper).[6]
Analytical Techniques: Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Peak Tailing for Phenolic Compounds | Secondary interactions with residual silanol groups on the silica-based column; Mobile phase pH is close to the pKa of the phenol, causing mixed ionization states; Column contamination or degradation.[12] | Use a highly end-capped column or a column with a different stationary phase; Adjust mobile phase pH to be at least 2 units away from the analyte's pKa (for phenols, a lower pH, e.g., with 0.1% formic acid, is common); Use a guard column and flush the column with a strong solvent.[2][12][13] |
| Retention Time Drift | Poor column temperature control; Incorrect mobile phase composition or slow equilibration; Change in flow rate due to pump issues or leaks.[14] | Use a column oven for stable temperature; Prepare fresh mobile phase and ensure adequate equilibration time (at least 20 column volumes); Check for leaks, purge the pump to remove air bubbles, and verify the flow rate.[14][15] |
| High Backpressure | Plugged column frit; Column contamination from sample precipitation; Blockage in the system tubing or injector.[16] | Remove the column and check system pressure to isolate the blockage; If the column is the source, back-flush it; Filter all samples and mobile phases; Use a guard column to protect the analytical column.[13][16] |
| Poor Resolution or Overlapping Peaks | Inappropriate mobile phase composition; Column aging or contamination; Column temperature is too low.[14][17] | Optimize the mobile phase gradient and composition; Replace the guard or analytical column if performance has degraded; Increase the column temperature to improve efficiency.[14][15] |
Gas Chromatography (GC)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Peak Tailing | Active sites in the inlet liner or on the column stationary phase interacting with the polar phenol group; Incorrect column installation (too low in the inlet).[18][19][20] | Use a deactivated inlet liner; Trim the column inlet (10-30 cm) to remove contamination; If only polar analytes tail, it may indicate stationary phase degradation, requiring column replacement.[17][20] Consider derivatization to reduce polarity.[2] |
| Baseline Instability or Drift | Column bleed due to oxygen damage or operation above the maximum temperature; Contamination in the carrier gas, inlet, or detector.[17][18] | Condition the column properly; Check for leaks in the system to prevent oxygen entry; Ensure high-purity carrier gas and use traps; Clean the inlet and detector.[18] |
| Ghost Peaks (Carryover) | Contamination in the syringe, inlet, or front of the column; Septum bleed.[18] | Run a blank injection to confirm carryover; Clean the inlet liner and replace the septum; Trim the front of the GC column; Use high-quality septa.[17] |
| Irreproducible Results/Retention Time Shifts | Leaks in the system; Fluctuations in oven temperature or carrier gas flow rate; Improper column installation.[18][19] | Perform a leak check; Verify oven temperature accuracy and carrier gas flow settings; Ensure the column is installed at the correct height in the inlet and detector according to the manufacturer's instructions.[19] |
Thin Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor Separation (Spots too close or merged) | Inappropriate solvent system (eluent) polarity. | The ideal solvent system moves the desired compound to an Rf of 0.25-0.35.[5] Adjust the solvent ratio. For separating aromatic compounds with similar polarities, adding toluene to the eluent can help due to π-π stacking interactions.[6] |
| Streaking Spots | Sample is too concentrated (overloaded); Sample is not soluble in the eluent; The stationary phase (silica gel) is too acidic for the compound.[6] | Dilute the sample before spotting; Spot a smaller amount; Add a small amount of a more polar solvent to the sample solvent; Add a small amount of a base like triethylamine to the eluent to neutralize the silica gel.[6] |
| Irregular Solvent Front | The plate is touching the side of the developing chamber; The bottom of the plate is not level in the solvent pool.[21] | Ensure the plate is placed centrally in the chamber and does not touch the sides; Make sure the chamber is on a level surface and the solvent pool is even. |
| Rf Values are Too High or Too Low | Solvent polarity is too high (high Rf) or too low (low Rf).[21][22] | To lower Rf, use a less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio); To increase Rf, use a more polar solvent system (e.g., decrease the hexane-to-ethyl acetate ratio).[5][22] |
Data Presentation
Table 1: Comparison of Analytical Methods for Reaction Monitoring
| Parameter | HPLC | GC-MS | TLC |
| Principle | Separation based on polarity, with UV or MS detection.[2] | Separation based on volatility and polarity, with mass spectrometric detection.[2] | Separation based on polarity on a solid adsorbent.[5] |
| Primary Use | Quantitative analysis, purity assessment.[7] | Identification of products/byproducts, analysis of volatile compounds.[2] | Rapid, qualitative reaction progress monitoring.[1][6] |
| Advantages | High precision and accuracy, suitable for non-volatile compounds.[2] | High sensitivity and selectivity, provides structural information.[2] | Fast, simple, and inexpensive.[21] |
| Disadvantages | Higher cost and complexity. | May require derivatization for polar compounds like phenols, thermally labile compounds may degrade.[2] | Lower resolution and sensitivity, not quantitative. |
| Sample Prep | Dissolution in a suitable solvent and filtration.[2] | Dissolution, may require derivatization (e.g., silylation).[2] | Dissolution and spotting. |
Note: Performance data is based on methods for structurally similar brominated and iodinated phenols, providing a reliable estimate of expected performance.[2]
Experimental Protocols
Protocol 1: General Reaction Monitoring by TLC
This protocol is suitable for qualitatively assessing the progress of a reaction, such as a Suzuki or Sonogashira coupling.[1][3][23]
-
Plate Preparation : Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[24]
-
Spotting : Use a capillary tube to spot a small amount of the reaction mixture on the starting line. It is also recommended to spot the starting material (this compound) and a co-spot (mixture of starting material and reaction mixture) for comparison.[21]
-
Developing : Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[5] Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[5]
-
Visualization : Remove the plate and immediately mark the solvent front with a pencil.[5] Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings are typically UV-active.[6] Staining with iodine can also be used.[6][24]
-
Analysis : Compare the spots from the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: Analysis by GC-MS
This method is adapted from general procedures for analyzing halogenated phenols.[2]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS). Use a capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane).[2]
-
Sample Preparation (with Derivatization) :
-
Take an aliquot of the reaction mixture and quench if necessary.
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar hydroxyl group into a less polar trimethylsilyl ether.[2]
-
Heat the mixture (e.g., at 70 °C) to ensure complete derivatization.[2]
-
-
GC-MS Conditions :
-
Injector Temperature : 250 °C[2]
-
Oven Temperature Program : Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[2]
-
Carrier Gas : Helium at a constant flow of ~1.2 mL/min.[2]
-
Transfer Line Temperature : 280 °C[2]
-
Ion Source Temperature : 230 °C[2]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[2]
-
-
Data Analysis : Monitor the reaction by observing the decrease in the peak area of the derivatized this compound and the increase in the peak area of the derivatized product. Use the mass spectrometer to confirm the identity of the peaks based on their mass-to-charge ratios (m/z).
Protocol 3: Analysis by HPLC
This method is based on a validated procedure for the analysis of bromophenols.[2][25]
-
Instrumentation : HPLC system with a UV (PDA) or MS detector. Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Sample Preparation :
-
Chromatographic Conditions :
-
Data Analysis : Monitor the reaction by observing the decrease in the peak area of this compound and the increase in the peak area of the product(s).
Visualizations
Caption: A general experimental workflow for monitoring a chemical reaction.
Caption: A decision tree for selecting the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. asahilab.co.jp [asahilab.co.jp]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. magritek.com [magritek.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Troubleshooting GC Columns: Common Issues & Solutions [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 23. benchchem.com [benchchem.com]
- 24. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 25. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with steric hindrance in 2-Bromo-4-iodophenol reactions
Welcome to the technical support center for 2-Bromo-4-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during its use in synthesis, with a particular focus on managing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is failing or providing very low yields. What are the likely causes and how can I fix it?
A1: Low or no yield in cross-coupling reactions involving this compound is often due to steric hindrance from the bromine atom at the ortho position to the hydroxyl group. This bulkiness can impede catalyst coordination and subsequent steps in the catalytic cycle. The iodine at the para-position is generally more reactive than the bromine at the ortho-position in standard palladium-catalyzed cross-coupling reactions.[1][2]
Troubleshooting Steps:
-
Optimize Ligand Selection: Standard ligands may not be effective. Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][4][5] These promote the formation of highly reactive, low-coordinate palladium species that can more readily undergo oxidative addition with hindered substrates.[3]
-
Select an Appropriate Catalyst Precursor: Use palladium precatalysts that efficiently generate the active Pd(0) species in situ.[3]
-
Evaluate the Base: Strong, non-nucleophilic bases are often preferred for sterically hindered couplings. Consider bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) for Suzuki reactions, and sodium tert-butoxide (NaOtBu) for Buchwald-Hartwig aminations.[3]
-
Adjust Reaction Conditions: Higher temperatures (e.g., 80-120 °C) can help overcome the activation barrier caused by steric hindrance. Ensure the reaction is run under a rigorously inert atmosphere (e.g., argon or nitrogen).[1]
-
Consider Protecting the Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with the catalytic cycle. Protecting the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether can improve reaction outcomes.[6][7][8]
Q2: I am observing a mixture of products or reaction at the wrong halogen in my cross-coupling reaction. How can I improve regioselectivity?
A2: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[2] To achieve high regioselectivity for reaction at the iodine:
-
Use Milder Reaction Conditions: Lowering the reaction temperature and using a less active catalyst system can favor selective reaction at the more reactive C-I bond.[1]
-
Control Stoichiometry: Avoid using a large excess of the coupling partner, which can drive the reaction towards double coupling.[1]
To react at the less reactive C-Br bond, a sequential coupling strategy is typically employed. First, react selectively at the C-I bond, and then in a subsequent step, use more forcing conditions (e.g., a more active catalyst system, higher temperature) to induce reaction at the C-Br bond.[1]
Q3: My Sonogashira coupling with this compound is resulting in significant alkyne homocoupling (Glaser coupling). What can I do to minimize this side reaction?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow due to steric hindrance.[9]
-
Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[9] Copper-free Sonogashira reactions often employ bulky, electron-rich ligands to facilitate the catalytic cycle.[9][10]
-
Reduce Copper(I) Co-catalyst Loading: If using a traditional Sonogashira protocol, reducing the amount of the copper co-catalyst can disfavor the homocoupling pathway.[9]
-
Optimize Other Reaction Parameters: By increasing the rate of the desired cross-coupling (see troubleshooting steps in Q1), the competing homocoupling reaction can become less significant.[9]
Q4: Should I protect the phenol group before attempting cross-coupling reactions with this compound?
A4: Yes, protecting the phenol group is often a beneficial strategy.[11] The acidic proton of the hydroxyl group can interfere with many cross-coupling catalysts and bases.[11]
-
Common Protecting Groups: Methyl (Me) or benzyl (Bn) ethers are common choices.[6] Silyl ethers like tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) can also be used.[7]
-
Orthogonal Protection: If multiple protecting groups are present in the molecule, ensure that the chosen protecting group for the phenol can be removed without affecting the others (orthogonal protection).[12] For example, a benzyl ether can be removed by hydrogenolysis, while a silyl ether is typically removed with fluoride ions.[12]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura coupling reaction with this compound, follow this troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 7. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on 2-Bromo-4-iodophenol Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2-Bromo-4-iodophenol, with a particular focus on the impact of solvent choice on reactivity and selectivity.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive on this compound in cross-coupling reactions?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This is attributed to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. This inherent reactivity difference allows for chemoselective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.[1]
Q2: How can I achieve selective coupling at the iodo-position?
A2: To achieve selective coupling at the iodine position, it is crucial to employ mild reaction conditions. This includes using lower temperatures and shorter reaction times. The choice of a less reactive catalyst system can also enhance selectivity, favoring the activation of the more labile C-I bond without significantly affecting the C-Br bond.[2]
Q3: Is it possible to achieve selective coupling at the bromo-position?
A3: While the C-I bond is more reactive, selective coupling at the C-Br bond is possible. This is typically achieved by first protecting the more reactive iodo-position or by performing a sequential coupling. First, a reaction is carried out at the iodo-position, and then, under more forcing conditions (e.g., higher temperature, more active catalyst), a second coupling is performed at the bromo-position.
Q4: What are the most common side reactions, and how can solvent choice help mitigate them?
A4: Common side reactions include homocoupling of the starting material or coupling partners, and dehalogenation (replacement of a halogen with hydrogen).[2][3] Solvent choice can play a role in minimizing these. For instance, using anhydrous and degassed solvents like toluene, dioxane, or THF can reduce dehalogenation, which is often promoted by water or oxygen.[2] In Sonogashira reactions, employing a copper-free system can prevent the homocoupling of the terminal alkyne (Glaser coupling).[3] For bromination reactions, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can help control polysubstitution.[4]
Q5: How does the solvent affect the choice of base in a Suzuki-Miyaura coupling?
A5: The base and solvent are interconnected in influencing the reaction rate and catalyst stability.[5] For Suzuki reactions, common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The solubility of these inorganic bases can be limited in purely organic solvents. Therefore, solvent mixtures, such as dioxane/water or toluene/water, are often employed to ensure the base can effectively participate in the transmetalation step of the catalytic cycle.[6][5][7] The presence of water can be beneficial for the solubility of the base.[8]
Troubleshooting Guides
Issue 1: Low or No Reactivity in Cross-Coupling Reactions
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more air- and moisture-stable pre-catalyst. Ensure proper activation if required. |
| Inappropriate Ligand | The choice of ligand is critical. For Suzuki reactions, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. For Sonogashira reactions, phosphine ligands such as PPh₃ or dppf are common.[2] A ligand screen may be necessary to find the optimal one for your specific substrates. |
| Incorrect Base | The strength and solubility of the base are crucial. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. For Sonogashira couplings, an amine base like triethylamine or diisopropylamine is typically used. Ensure the base is anhydrous if required.[2] |
| Poor Solvent Quality | Use anhydrous, degassed solvents, as oxygen and water can deactivate the catalyst and promote side reactions. Common solvents include toluene, dioxane, THF, and DMF.[2] |
| Low Reaction Temperature | While milder temperatures are needed for selective coupling at the iodine, a complete lack of reactivity might indicate the temperature is too low. Gradually increase the temperature and monitor the reaction's progress.[2] |
| Poor Solubility | The reactants or catalyst may not be sufficiently soluble in the chosen solvent. Try screening different solvents or solvent mixtures to improve solubility. For example, NMP has been shown to be a favorable solvent over DMF in some Heck reactions.[8] |
Issue 2: Poor Regioselectivity (Reaction at both C-I and C-Br sites)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Reaction Conditions Too Harsh | To favor mono-coupling at the more reactive iodo-position, use milder reaction conditions: lower temperature, shorter reaction time, and a less active catalyst/ligand system. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent subsequent reaction at the C-Br bond. |
| High Catalyst Loading | A high catalyst concentration can sometimes lead to decreased selectivity. Try reducing the catalyst loading.[3] |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol is designed for the selective coupling of an arylboronic acid at the iodo-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, degassed
-
Deionized water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.[5]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.
-
Add degassed toluene and degassed deionized water (e.g., in a 4:1 to 10:1 ratio) via syringe.[5]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling of this compound
This protocol outlines the selective coupling of a terminal alkyne at the iodo-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA), degassed
-
Tetrahydrofuran (THF), degassed
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[2]
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed THF and degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Bromo-Iodophenols
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield C-I Coupling (%) | C-I : C-Br Ratio |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | >95:5 |
| 2 | 4-Bromo-2-iodophenol | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 92 | >98:2 |
| 3 | 2-Bromo-5-iodophenol | Naphthylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | 65 | 24 | 78 | >95:5 |
Data is representative and may require optimization for specific substrates.[5]
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
References
temperature control in 2-Bromo-4-iodophenol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-iodophenol. The following information is designed to address specific issues related to temperature control during experiments involving this compound.
General Handling and Storage
Q: What are the key physical properties of this compound that I should be aware of for handling and storage?
When working with this compound, it is important to be aware of its physical properties to ensure proper handling and storage, which can impact its stability and reactivity.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 133430-98-5 | [1] |
| Molecular Formula | C₆H₄BrIO | [1][2] |
| Molecular Weight | 298.91 g/mol | |
| Melting Point | 51 °C | [3] |
| Boiling Point | 280.0 ± 30.0 °C at 760 mmHg | [3] |
| Appearance | Beige solid | [3] |
| Storage Temperature | 2-8°C, protect from light, stored under nitrogen. | [3] |
Halogenated phenols are generally stable but can be sensitive to light.[4] For optimal shelf life, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area to protect it from moisture and air.[5]
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a common application for halogenated phenols like this compound.[6] Temperature is a critical parameter that can significantly influence reaction yield and the formation of byproducts.[6][7]
Q: My Suzuki-Miyaura reaction with this compound is showing low conversion. Could the temperature be the cause?
A: Yes, incorrect temperature is a common reason for low conversion in Suzuki-Miyaura reactions.[6] The optimal temperature is highly dependent on the specific substrates and the catalyst system being used.[6]
-
Temperature Too Low: If the reaction temperature is too low, the catalytic cycle may be slow or inefficient, leading to an incomplete reaction.[7] Consider incrementally increasing the temperature, for example, in 10°C intervals, to see if conversion improves.[7]
-
Temperature Too High: Conversely, excessively high temperatures can lead to the degradation of the starting material, product, or catalyst, which also results in lower yields.[6] High temperatures can also promote side reactions such as homocoupling.[7]
A typical temperature range for Suzuki-Miyaura reactions is between 80-110°C.[6] However, for highly active catalyst systems, the reaction may proceed at room temperature.[6][8] It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal temperature for your specific system.[6]
Q: I am observing significant homocoupling of my this compound or boronic acid derivative. How can temperature control help minimize this?
A: Homocoupling is a frequent side reaction in palladium-catalyzed cross-couplings and can be exacerbated by high temperatures.[7] To minimize this, consider running the reaction at the lowest temperature that still allows for a reasonable reaction rate.[7]
Additionally, the reactivity difference between the carbon-iodine and carbon-bromine bonds in this compound can be exploited. The C-I bond is generally more reactive in the oxidative addition step to the palladium catalyst than the C-Br bond.[7] By carefully controlling the temperature and other reaction conditions, it is possible to achieve selective coupling at the iodo-position under milder conditions, leaving the bromo-position for subsequent transformations.[7]
Table 2: General Temperature Guidelines for Suzuki-Miyaura Reactions
| Issue | Potential Temperature Cause | Recommended Action |
| Low Conversion | Temperature too low | Increase temperature in 10°C increments. |
| Low Yield/Decomposition | Temperature too high | Decrease the reaction temperature. |
| Homocoupling Byproducts | Temperature too high | Run the reaction at the lowest effective temperature. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound (Example)
This is a general protocol and may require optimization.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the organoboron reagent (1.1-1.2 equivalents), a base (e.g., K₂CO₃ or K₃PO₄), the palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%), and a ligand (e.g., PPh₃, SPhos).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas like argon or nitrogen at least three times.[6]
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene) via syringe.[6]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6] Monitor the internal reaction temperature closely.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.[6] Dilute with an organic solvent like ethyl acetate and wash with water or brine.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography or recrystallization.[6]
Caption: Troubleshooting workflow for temperature-related issues in Suzuki-Miyaura reactions.
Troubleshooting Guide: Electrophilic Aromatic Substitution (Nitration)
The nitration of phenols is a classic example of an electrophilic aromatic substitution reaction that is highly sensitive to temperature. The hydroxyl group is a strong activating group, making the aromatic ring highly reactive.[9]
Q: I am attempting to nitrate this compound and am getting multiple products or a low yield of the desired product. How critical is temperature control?
A: Temperature control is extremely critical during the nitration of phenols. These reactions are typically highly exothermic.[10] Poor temperature control can lead to several issues:
-
Over-nitration: The high reactivity of the phenol ring can lead to the introduction of multiple nitro groups.[9]
-
Formation of Isomers: The regioselectivity of the reaction is temperature-dependent. Higher temperatures can lead to a mixture of ortho and para substituted products.[10]
-
Byproduct Formation: At elevated temperatures, oxidative side reactions can occur, leading to the formation of colored byproducts and a decrease in the yield of the desired product.[10]
For the nitration of phenols, it is common to perform the addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperatures, often below 10°C, to control the reaction rate and improve selectivity.[11][12]
Experimental Protocol: Nitration of this compound (Example)
This protocol is based on general procedures for phenol nitration and will likely require optimization.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable solvent (e.g., chloroform or acetic acid).[11]
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.[11]
-
Slow Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution.[11] The rate of addition should be controlled to ensure the internal temperature does not rise above 10°C.[11]
-
Reaction Monitoring: After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for a specified time.[11] Monitor the progress by TLC.
-
Quenching: Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.[11]
-
Extraction and Workup: Extract the product with an organic solvent.[11] Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.[11]
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, for instance, by column chromatography or recrystallization.[11]
Caption: Experimental workflow for the temperature-sensitive nitration of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 9. quora.com [quora.com]
- 10. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
managing moisture sensitivity of 2-Bromo-4-iodophenol
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Bromo-4-iodophenol. It provides essential information on managing the compound's moisture sensitivity and offers troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound?
A1: Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₄BrIO |
| Molecular Weight | 298.90 g/mol |
| Appearance | Beige solid |
| Melting Point | 51 °C |
| Boiling Point | 280.0 ± 30.0 °C at 760 mmHg |
Q2: Is this compound sensitive to moisture?
A2: While direct data on the hygroscopicity of this compound is limited, phenolic compounds, in general, can be hygroscopic, meaning they can absorb moisture from the atmosphere.[1][2] It is best practice to handle this compound as a moisture-sensitive compound to ensure its integrity and the reproducibility of your experimental results.
Q3: What are the visible signs of moisture contamination or degradation?
A3: Exposure to moisture and air can lead to changes in the physical appearance of the compound. Signs of degradation may include:
-
Color Change: A darkening or change in color from the typical beige. Phenols are susceptible to oxidation, which can be accelerated by moisture and air, leading to colored byproducts.
-
Clumping: Absorption of moisture can cause the solid powder to clump together.[1]
-
Change in Melting Point: Purity can be initially assessed by a melting point determination. A broadened or depressed melting point range compared to the reference value can indicate the presence of impurities, which may have resulted from moisture-induced degradation.
Q4: How should I store this compound to minimize moisture exposure?
A4: To maintain the quality of this compound, it is crucial to store it under the following conditions:
-
Airtight Container: Store the compound in a tightly sealed container to prevent exposure to atmospheric moisture.[1]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to prevent both moisture absorption and oxidation.
-
Cool and Dry Place: Store the container in a cool, dry, and well-ventilated area.[3] A desiccator can be used to provide a dry environment.[3]
-
Protection from Light: Some halogenated phenols are light-sensitive.[4] Storing the compound in an amber or opaque container will protect it from light-induced degradation.
Q5: My compound has been inadvertently exposed to air. Can I still use it?
A5: If the exposure was brief and the compound shows no visible signs of degradation (see Q3), it may still be usable. However, for sensitive applications, it is recommended to first assess the purity of the compound. If clumping is observed, the compound may need to be dried before use.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on problems related to moisture sensitivity.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or product profiles | Moisture in this compound: Water can interfere with many organic reactions, particularly those involving organometallics or other moisture-sensitive reagents. | 1. Dry the Compound: Before use, dry the this compound under vacuum. 2. Verify Purity: Check the purity of your starting material using techniques like HPLC or NMR spectroscopy.[5][6] 3. Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried. |
| Low or no reactivity in cross-coupling reactions (e.g., Suzuki, Heck) | Inhibition of Catalyst: Water can negatively impact the catalytic cycle of palladium-catalyzed cross-coupling reactions. | 1. Ensure Anhydrous Conditions: Follow strict anhydrous techniques for your reaction setup. 2. Degas Solvents: Remove dissolved oxygen from solvents, as it can also deactivate the catalyst. 3. Use Fresh Reagents: Ensure all reagents, especially the palladium catalyst and base, are of high quality and handled under inert conditions. |
| Formation of unexpected byproducts | Degradation of Starting Material: The presence of moisture may lead to the formation of degradation products that can participate in side reactions. Phenols are susceptible to oxidation, which can be accelerated by moisture. | 1. Assess Starting Material Purity: Analyze your this compound for impurities before starting the reaction. 2. Store Properly: Always store the compound as recommended (see FAQ Q4). |
| Difficulty in dissolving the compound | Hygroscopic Clumping: The compound may have absorbed moisture, leading to the formation of clumps that are difficult to dissolve.[1] | 1. Break up Clumps: Use a spatula to gently break up any clumps.[1] 2. Dry the Compound: Dry the material under vacuum to remove absorbed water before attempting to dissolve it. |
Experimental Protocols
Protocol 1: Drying this compound Prior to Use
Objective: To remove absorbed moisture from this compound.
Materials:
-
This compound
-
Schlenk flask or a suitable vacuum-rated flask
-
Vacuum pump
-
Desiccant (e.g., phosphorus pentoxide, calcium chloride)
Procedure:
-
Place the this compound in a clean, dry Schlenk flask.
-
If desired, place a small, open vial containing a desiccant in the flask, ensuring it does not come into contact with the compound.
-
Connect the flask to a vacuum line.
-
Apply vacuum and allow the compound to dry for several hours at room temperature. For more efficient drying, the flask can be gently warmed (ensure the temperature remains well below the compound's melting point).
-
Once drying is complete, break the vacuum with an inert gas (e.g., nitrogen or argon).
-
The dried compound should be used immediately or stored in a desiccator under an inert atmosphere.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and detect potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary with the mobile phase.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water and increasing the acetonitrile concentration over time). 0.1% formic acid can be added to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a suitable wavelength, for example, 280 nm.
-
-
Analysis: Inject the prepared sample solution into the HPLC system. The purity can be determined by the relative peak area of the main component. The presence of additional peaks may indicate impurities or degradation products.
Visualizations
Caption: Workflow for handling a new bottle of this compound.
Caption: Troubleshooting decision tree for suspected moisture contamination.
References
- 1. tutorchase.com [tutorchase.com]
- 2. researchgate.net [researchgate.net]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
- 5. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of 2-Bromo-4-iodophenol by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-Bromo-4-iodophenol. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages comparative data from structurally similar compounds to predict and interpret its ¹H and ¹³C NMR spectra. This approach allows for a robust characterization, crucial for synthesis verification, quality control, and further research in drug development.
Predicted ¹H and ¹³C NMR Chemical Shifts
The chemical shifts for this compound can be estimated by considering the additive effects of the bromo, iodo, and hydroxyl substituents on the phenol ring. Below is a table summarizing the predicted chemical shifts, alongside experimental data for related compounds for comparative analysis.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (Predicted) | -OH | ~4-7 | - |
| H-3 | ~7.2-7.4 | ~120-125 | |
| H-5 | ~7.5-7.7 | ~135-140 | |
| H-6 | ~7.0-7.2 | ~115-120 | |
| C-1 | - | ~150-155 | |
| C-2 | - | ~110-115 | |
| C-3 | - | ~120-125 | |
| C-4 | - | ~85-90 | |
| C-5 | - | ~135-140 | |
| C-6 | - | ~115-120 | |
| Phenol | -OH | 5.35 | - |
| H-2/6 | 6.88 (d) | 115.4 | |
| H-3/5 | 7.27 (t) | 129.5 | |
| H-4 | 6.96 (t) | 120.8 | |
| C-1 | - | 155.6 | |
| 2-Bromophenol | - | - | C-1: 152.3, C-2: 112.5, C-3: 129.1, C-4: 122.0, C-5: 128.4, C-6: 116.3 |
| 4-Iodophenol | - | - | C-1: 155.8, C-2/6: 118.4, C-3/5: 138.6, C-4: 82.9 |
Note: Predicted values for this compound are estimations based on substituent effects and data from related compounds. Actual experimental values may vary. The phenolic -OH proton signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[1][2]
Experimental Protocol for NMR Spectroscopy
A standard methodology for acquiring ¹H and ¹³C NMR spectra for a compound like this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.[1]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
3. Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicity) of the signals to deduce the number of neighboring protons.
Structural and Spectroscopic Relationships
The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals.
Caption: Structure of this compound and its corresponding expected NMR signals.
Comparative Analysis and Interpretation
The interpretation of the NMR spectra of this compound relies on understanding the influence of its substituents on the electronic environment of the aromatic ring.
-
¹H NMR Spectrum: The three aromatic protons (H-3, H-5, and H-6) will appear in the aromatic region, typically between 6.5 and 8.0 ppm.[3][4] The hydroxyl proton (-OH) will likely appear as a broad singlet, with its chemical shift being highly variable depending on the experimental conditions.[1][2] The splitting patterns of the aromatic protons are predictable based on their coupling with neighboring protons. H-6 will be a doublet due to coupling with H-5. H-5 will be a doublet of doublets due to coupling with both H-6 and H-3. H-3 will be a doublet due to coupling with H-5.
-
¹³C NMR Spectrum: The spectrum will show six distinct signals for the six carbon atoms of the aromatic ring. The chemical shifts are influenced by the electronegativity and other electronic effects of the substituents. The carbon attached to the hydroxyl group (C-1) is expected to be the most downfield. A key feature to note is the "heavy atom effect" of iodine and to a lesser extent bromine.[5] This effect causes the carbon directly attached to the halogen (the ipso-carbon) to be shielded, resulting in an upfield shift compared to what would be expected based on electronegativity alone.[5] Therefore, C-4 (attached to iodine) is predicted to have a significantly upfield chemical shift.[5]
By comparing the acquired spectra with the predicted values and the data from related compounds, researchers can confidently confirm the identity and purity of this compound. This detailed characterization is a fundamental step in its application in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]
Interpreting the Mass Spectrum of 2-Bromo-4-iodophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrum of 2-bromo-4-iodophenol, a halogenated phenol of interest in synthetic chemistry and drug development. Through a comparison with structurally related compounds, this document aims to elucidate its fragmentation pattern, offering a valuable resource for compound identification and characterization.
Predicted Mass Spectrum Analysis of this compound
The mass spectrum of this compound is characterized by a distinct fragmentation pattern dominated by the cleavage of its carbon-halogen bonds. Due to the presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, fragments containing bromine will appear as doublet peaks (M and M+2) of similar intensity.
The molecular ion peak ([M]+•) for this compound is expected at a mass-to-charge ratio (m/z) of 298 and 300, corresponding to the bromine isotopes. The primary fragmentation pathway is initiated by the loss of the iodine atom, as the carbon-iodine bond is weaker than the carbon-bromine bond. This is followed by the subsequent loss of a bromine radical and carbon monoxide, characteristic of phenolic compounds.
Comparison with Alternative Compounds
To better understand the fragmentation of this compound, its mass spectrum is compared with that of 2-bromophenol and 4-iodophenol. The absence of the iodine atom in 2-bromophenol and the bromine atom in 4-iodophenol simplifies their fragmentation patterns and highlights the influence of each halogen on the overall spectrum.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Salient Features |
| This compound | 298 / 300 | 171 / 173 ([M-I]+), 143 / 145 ([M-I-CO]+), 92 ([M-I-Br-CO]+) | Presence of isotopic peaks for bromine-containing fragments. Initial loss of iodine is the most prominent fragmentation. |
| 2-Bromophenol | 172 / 174 | 93 ([M-Br]+), 65 ([C5H5]+) | Isotopic cluster for the molecular ion is a key identifier. Fragmentation involves the loss of the bromine atom and subsequent rearrangement of the phenyl ring. |
| 4-Iodophenol | 220 | 93 ([M-I]+), 65 ([C5H5]+) | A single molecular ion peak. The primary fragmentation is the loss of the iodine atom. |
Experimental Protocols
The mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Sample Preparation:
A 1 mg/mL solution of the analytical standard was prepared in dichloromethane. For phenolic compounds, derivatization is often employed to increase volatility and improve chromatographic separation. A common method involves silylation, where the sample is treated with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC system
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: 50-350 amu
Visualizing the Fragmentation Pathway and Experimental Workflow
To further clarify the processes described, the following diagrams illustrate the predicted fragmentation pathway of this compound and the general experimental workflow for its analysis.
Caption: Predicted fragmentation of this compound.
Comparative Guide to the Infrared Spectroscopy of 2-Bromo-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-bromo-4-iodophenol against related phenol compounds. The data presented herein is essential for substance identification, quality control, and molecular structure elucidation in research and development settings.
Introduction to the Infrared Spectroscopy of Phenols
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. For phenol and its derivatives, IR spectroscopy is particularly useful for identifying the characteristic absorptions of the hydroxyl (-OH) group and the aromatic ring. The positions of these absorptions can be influenced by the nature and position of substituents on the aromatic ring, providing a spectral fingerprint for each compound.
Comparative Analysis of IR Spectra
The IR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups. By comparing these to the spectra of phenol, 2-bromophenol, and 4-iodophenol, we can observe the electronic effects of the halogen substituents on the vibrational frequencies of the molecule.
Data Presentation: Key IR Absorption Frequencies
The following table summarizes the principal IR absorption bands for this compound and its structural analogs. The presence of both bromine and iodine atoms in this compound is expected to influence the positions of the characteristic phenolic absorptions through inductive and resonance effects.
| Vibrational Mode | Phenol (cm⁻¹)[1][2][3][4] | 2-Bromophenol (cm⁻¹) | 4-Iodophenol (cm⁻¹) | This compound (Expected, cm⁻¹) |
| O-H Stretch (H-bonded) | 3550–3230 (broad)[2] | ~3500 (broad) | ~3450 (broad) | 3500–3200 (broad) |
| C-H Stretch (Aromatic) | 3100–3000[1] | 3100–3000 | 3100–3000 | 3100–3000 |
| C=C Stretch (Aromatic) | 1600–1585, 1500–1440[1][2] | 1590, 1480 | 1585, 1485 | 1580–1570, 1470–1460 |
| C-O Stretch | 1230–1140[2] | ~1250 | ~1220 | 1250–1220 |
| C-H Out-of-Plane Bending | 900–675[1] | ~820, ~750 | ~830 | ~870, ~810 |
| C-Br Stretch | - | 650-550 | - | 650-550 |
| C-I Stretch | - | - | 600-500 | 600-500 |
Experimental Protocols
Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. Below are detailed protocols for two common methods for analyzing solid samples.
Potassium Bromide (KBr) Pellet Method
This method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide and pressing it into a thin, transparent pellet.
Materials:
-
This compound (or other solid phenol)
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed water, which has strong IR absorptions.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.
-
Pellet Formation: Transfer a portion of the powdered mixture to the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired for baseline correction.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a rapid and non-destructive technique that allows for the analysis of solid samples with minimal preparation.
Materials:
-
This compound (or other solid phenol)
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the pressure clamp to press the sample firmly and evenly against the crystal. Good contact is crucial for obtaining a strong signal.
-
Spectral Acquisition: Collect the IR spectrum of the sample.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Visualizations
Experimental Workflow for IR Spectroscopy
The following diagram illustrates the general workflow for obtaining an IR spectrum of a solid sample using either the KBr pellet or ATR method.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 2-Bromo-4-iodophenol in Cross-Coupling Reactions
For professionals engaged in drug discovery and development, the strategic selection of building blocks is paramount. Halogenated phenols are versatile intermediates, and their reactivity in pivotal carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions dictates their utility. This guide provides an objective comparison of 2-Bromo-4-iodophenol's reactivity against other halophenols, supported by established chemical principles and experimental data, to inform synthetic strategy.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry, is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the halogen group, resulting in a well-established reactivity trend: I > Br > Cl.[1][2][3] Consequently, the C-I bond is the weakest and most susceptible to the rate-determining oxidative addition step in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][4]
For a di-halogenated substrate such as this compound, this reactivity difference allows for selective, sequential functionalization. The carbon-iodine bond will react preferentially under milder conditions, leaving the more robust carbon-bromine bond intact for a subsequent transformation under more forcing conditions.[5][6][7] This orthogonal reactivity is highly advantageous for the efficient synthesis of complex, multi-substituted molecules.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The choice of halogen on the phenol substrate significantly impacts reaction efficiency. Iodo-substituted phenols are the most reactive, often proceeding to high yields under mild conditions, while bromophenols require more forcing conditions (e.g., higher temperatures or more active catalysts), and chlorophenols are the most challenging.[2][8]
Table 1: Comparative Performance of Halophenols in a Representative Suzuki-Miyaura Reaction with Phenylboronic Acid
| Halophenol | Halogen at Position 4 | Typical Catalyst System | Typical Conditions | Typical Yield (%) |
| 4-Iodophenol | I | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80 °C, 12h | >90%[5] |
| 4-Bromophenol | Br | Pd/C / K₂CO₃ | H₂O, Microwave, 150 °C | ~85%[8][9] |
| 4-Chlorophenol | Cl | Pd(OAc)₂ / SPhos | Toluene, 100 °C, 24h | ~70-80% |
| This compound | I (position 4) | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80 °C, 12h | >90% (Selective at Iodo) [5] |
| This compound | Br (position 2) | Pd₂(dba)₃ / tBu₃P | Dioxane, 100 °C, 24h | >85% (Post-Iodo functionalization) [7] |
Yields are representative and can vary based on the specific boronic acid, ligand, base, and solvent system employed.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for synthesizing aryl amines. The reactivity trend of halogens (I > Br > Cl) is also generally observed in this reaction, allowing for the regioselective amination of polyhalogenated substrates.[10] For this compound, selective C-N bond formation can be achieved at the C-I position by carefully controlling the reaction conditions.[10]
Table 2: Comparative Performance of Halophenols in a Representative Buchwald-Hartwig Amination with a Secondary Amine
| Halophenol | Halogen at Position 4 | Typical Catalyst System | Typical Conditions | Typical Yield (%) |
| 4-Iodophenol | I | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Dioxane, 90 °C, 12h | >90% |
| 4-Bromophenol | Br | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 110 °C, 24h | ~85-95%[11] |
| 4-Chlorophenol | Cl | Pd₂(dba)₃ / RuPhos / NaOtBu | Toluene, 110 °C, 24h | ~80-90% |
| This compound | I (position 4) | Pd(OAc)₂ / BINAP / Cs₂CO₃ | Dioxane, 80-110 °C, 18h | >90% (Selective at Iodo) [10] |
Yields are representative and depend heavily on the specific amine, ligand, and base used.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position of this compound
This protocol outlines a general procedure for the selective cross-coupling of a boronic acid at the C-4 (iodo) position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Deionized Water (e.g., 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.[5]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the flask.[5]
-
Add degassed toluene and degassed deionized water via syringe.[5]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-bromo-4-arylphenol product.
Protocol 2: Buchwald-Hartwig Amination at the Iodo-Position of this compound
This protocol provides a general method for the selective mono-amination at the C-4 (iodo) position. Optimization of the ligand and base is often necessary for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)
-
Ligand (e.g., BINAP, Xantphos) (4-8 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add the this compound and the anhydrous, degassed solvent.
-
Add the amine via syringe and seal the flask.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts.[10]
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography to isolate the desired 6-amino-4-bromo-2-chloropyridin-3-ol.[10]
Visualizations
The following diagrams illustrate the key concepts of halophenol reactivity and the associated experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-Bromo-4-iodophenol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 2-Bromo-4-iodophenol and structurally similar halogenated phenols. While direct experimental cytotoxicity data for this compound is limited in publicly available literature, this document compiles and compares existing data for related bromophenol and dihalogenated phenol derivatives to infer its potential biological activity. The guide includes a summary of quantitative cytotoxicity data, detailed experimental protocols for common cytotoxicity assays, and visualizations of a key signaling pathway and experimental workflow.
Comparative Cytotoxicity Data
The cytotoxic potential of phenolic compounds is influenced by the nature, number, and position of halogen substituents on the aromatic ring. Generally, an increase in halogenation and the lipophilicity of the compound can contribute to greater cytotoxicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of bromophenol and dihalogenated phenol derivatives against various cancer cell lines, providing a basis for comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| Bromophenol Derivatives | |||
| 2,4,6-Tribromophenol | Human peripheral blood mononuclear cells | Induces apoptosis at 5 µg/mL | [1] |
| Pentabromophenol | Human peripheral blood mononuclear cells | Induces apoptosis at 5 µg/mL | [1] |
| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus (MRSA) | MIC: 3.12 - 4.61 µg/mL | [2] |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (Leukemia) | Inhibited viability to 35.27% at 10 µM | [3] |
| Dihalogenated Phenols | |||
| 2,4-Dichlorophenol | Phaseolus vulgaris | More toxic than 4-chlorophenol | [4] |
| 2,4-Dibromophenol | Scenedesmus quadricauda | EC50: 8.73 mg/L | |
| 2,6-Dibromophenol | Scenedesmus quadricauda | EC50: 9.90 mg/L |
Experimental Protocols
Standardized assays are crucial for the reliable assessment of cytotoxicity. Below are detailed protocols for three commonly employed methods.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1][9]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the number of lysed cells.[10][11]
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7][8][12][13]
Procedure:
-
Cell Seeding and Treatment: Treat cells with the test compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Experimental Workflow
The cytotoxicity of halogenated phenols can be mediated by various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
Potential Signaling Pathway: Induction of Apoptosis
Many cytotoxic compounds, including phenolic derivatives, induce programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[7][8][13]
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of a novel compound.
Caption: A general experimental workflow for in vitro cytotoxicity studies.
References
- 1. CLC-Pred 2.0: A Freely Available Web Application for In Silico Prediction of Human Cell Line Cytotoxicity and Molecular Mechanisms of Action for Druglike Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 133430-98-5 [chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. Comparative QSAR evidence for a free-radical mechanism of phenol-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico predictions on the possible mechanism of action of selected bioactive compounds against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimony induces mitochondria-dependent and ER stress-triggered apoptosis via the oxidative stress-activated JNK signaling pathway in pancreatic islet β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ijsmr.in [ijsmr.in]
- 12. A novel QSAR approach for estimating toxicity of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
comparing catalytic efficiency for 2-Bromo-4-iodophenol coupling
A Comparative Guide to Catalytic Efficiency in 2-Bromo-4-iodophenol Coupling Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. This compound serves as a valuable building block due to the differential reactivity of its carbon-halogen bonds. This guide provides a comparative analysis of catalytic systems for the cross-coupling reactions of this compound, with a focus on catalytic efficiency supported by experimental data.
The chemoselectivity in the coupling of this compound is primarily dictated by the difference in bond dissociation energies between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more reactive towards the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1][2] This inherent difference in reactivity allows for selective coupling at the iodo-position under milder conditions, while the bromo-position can be functionalized subsequently under more forcing conditions.[3][4]
Quantitative Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems in the cross-coupling of this compound and related halophenols. The data is compiled from various studies to provide a comparative overview of catalytic efficiency.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | >90 (selective for C-I) | 4-Bromo-3-iodophenol | [2][5] |
| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | High (selective for C-I) | 4-Bromo-3-iodophenol | [5] |
| Suzuki-Miyaura | Pd/C | - | - | H₂O | - | - | - | Iodophenols/Bromophenols | [6] |
| Sonogashira | Pd/CuFe₂O₄ | - | K₂CO₃ | EtOH | 70 | 3 | 83 | Iodobenzene + Phenylacetylene | [7] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | RT | 2-6 | - | 4-Bromo-3-iodophenol | [4] |
| Heck | Pd(OAc)₂ | Phosphine | Base | - | - | - | - | Aryl Halides | [8][9] |
Experimental Protocols
Detailed methodologies for key coupling reactions are provided below. These protocols serve as a starting point for optimization in specific research applications.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol is designed for the selective arylation of the C-I bond in a bromo-iodophenol.[2][5]
Materials:
-
This compound (or isomer)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and deionized water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ (0.03-0.05 mmol) to the flask under a positive pressure of the inert gas.
-
Add degassed toluene and water (e.g., 3:1 mixture, 8 mL) via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of an Aryl Halide
This procedure describes a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne.[7]
Materials:
-
Aryl halide (e.g., Iodobenzene) (1 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1 mmol)
-
Pd/CuFe₂O₄ catalyst (3 mol%)
-
Potassium carbonate (K₂CO₃) (4 mmol)
-
Ethanol (4 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide, terminal alkyne, Pd/CuFe₂O₄ catalyst, and K₂CO₃.
-
Add ethanol and reflux the mixture at 70°C.
-
Monitor the reaction by TLC.
-
After completion, extract the product with ethyl acetate and deionized water, wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the product as needed.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle for bromo-iodophenols.[3]
Discussion on Catalytic Efficiency
The efficiency of a catalytic system for the coupling of this compound is influenced by several factors:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the associated ligands are critical.[2] Bulky, electron-rich phosphine ligands can increase the rate of oxidative addition but may sometimes reduce selectivity.[3] For some reactions, like the Heck coupling, phosphine-free catalyst systems have also been developed.[8][10]
-
Reaction Conditions: Milder conditions, including lower temperatures and shorter reaction times, favor selective coupling at the more reactive C-I bond.[3][4] To achieve double coupling, more forcing conditions are necessary for the C-Br bond.[4]
-
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., toluene/water, DMF) can significantly impact the reaction rate and yield by affecting the solubility of reactants and the activation of the catalyst.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijnc.ir [ijnc.ir]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Bromo-4-iodophenol: A Traditional Multi-Step Approach Versus a Modern One-Pot Strategy
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of two synthetic routes to 2-Bromo-4-iodophenol, a valuable building block in the synthesis of complex organic molecules. We will evaluate a traditional, multi-step synthesis involving a protection-halogenation-deprotection sequence against a more modern, streamlined one-pot approach.
This comparison will objectively assess the performance of each method, supported by experimental data on yield, purity, and reaction time. Detailed experimental protocols for both routes are provided to allow for replication and adaptation in a laboratory setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Traditional Multi-Step Synthesis | New One-Pot Synthesis |
| Starting Material | p-Iodophenol | p-Iodophenol |
| Overall Yield | ~75% | ~85% |
| Purity | High (>98%) | High (>98%) |
| Reaction Time | 24-36 hours | 4-6 hours |
| Number of Steps | 3 | 1 |
| Key Reagents | Acetic anhydride, Pyridine, N-Bromosuccinimide (NBS), Piperidine | N-Bromosuccinimide (NBS), Acetonitrile |
| Process Complexity | High (multiple reactions, work-ups, and purifications) | Low (single reaction and work-up) |
Established Method: A Multi-Step Synthesis
The traditional approach to synthesizing this compound from p-iodophenol is a three-step process designed to control the regioselectivity of the bromination. This is achieved by first protecting the reactive hydroxyl group, followed by electrophilic bromination, and finally, deprotection to yield the desired product.
Experimental Protocol: Multi-Step Synthesis
Step 1: Protection of the Hydroxyl Group (Acetylation)
-
To a solution of p-iodophenol (1 equivalent) in pyridine (3 equivalents) at 0 °C, slowly add acetic anhydride (1.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Upon completion, pour the mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-iodophenyl acetate.
Step 2: Regioselective Bromination
-
Dissolve the 4-iodophenyl acetate (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography to obtain 2-bromo-4-iodophenyl acetate.
Step 3: Deprotection of the Hydroxyl Group (Deacetylation)
-
Dissolve the 2-bromo-4-iodophenyl acetate (1 equivalent) in methanol.
-
Add piperidine (2 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
-
The final product can be further purified by recrystallization.
A Novel Approach: One-Pot Synthesis
A more recent and efficient approach to this compound involves the direct, regioselective bromination of p-iodophenol in a one-pot reaction. This method circumvents the need for protection and deprotection steps, significantly reducing reaction time and process complexity. The hydroxyl group of the phenol directs the electrophilic substitution to the ortho position, and careful control of the reaction conditions allows for the selective introduction of a single bromine atom.
Experimental Protocol: One-Pot Synthesis
-
Dissolve p-iodophenol (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) in one portion to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Conclusion
The validation of this new one-pot synthetic route demonstrates a significant improvement over the traditional multi-step method for the preparation of this compound. The modern approach offers a higher overall yield, a drastically reduced reaction time, and a simplified experimental procedure. For researchers and professionals in drug development, the adoption of such streamlined synthetic strategies can lead to increased efficiency and productivity in the laboratory. While the traditional method provides a robust and reliable synthesis, the one-pot alternative presents a more atom-economical and time-efficient pathway to this valuable chemical intermediate.
A Comparative Guide to 2-Bromo-4-iodophenol and 4-bromo-2-iodophenol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic use of dihalogenated building blocks is paramount. Among these, brominated and iodinated phenols offer a versatile platform for sequential and site-selective cross-coupling reactions. This guide provides an objective comparison of two constitutional isomers, 2-Bromo-4-iodophenol and 4-bromo-2-iodophenol, focusing on their synthesis, physical properties, and reactivity in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Introduction to Isomeric Dihalophenols
This compound and 4-bromo-2-iodophenol are valuable intermediates in organic synthesis due to the differential reactivity of their carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This inherent difference in reactivity (I > Br > Cl) allows for the selective functionalization of the iodine-bearing carbon, leaving the bromine atom intact for subsequent transformations. This sequential functionalization is a powerful strategy for the efficient construction of complex molecular architectures.[1]
While both isomers offer this potential for regioselective synthesis, the relative positions of the hydroxyl, bromo, and iodo substituents can influence their physical properties and reactivity profiles, including reaction kinetics and substrate scope in catalytic reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 4-bromo-2-iodophenol is presented in Table 1. While some experimental data is available, several properties are predicted based on computational models.
| Property | This compound | 4-bromo-2-iodophenol | Source |
| CAS Number | 133430-98-5 | 207115-22-8 | [2][3] |
| Molecular Formula | C₆H₄BrIO | C₆H₄BrIO | [2][3] |
| Molecular Weight | 298.90 g/mol | 298.90 g/mol | [2][3] |
| Melting Point | 48-51 °C | 72-76 °C | [4][5] |
| Boiling Point (Predicted) | 280.0 ± 30.0 °C | Not available | [6] |
| pKa (Predicted) | 7.82 ± 0.18 | Not available | [6] |
| Appearance | Beige solid | White to light yellow/orange powder/crystal | [5][6] |
The difference in melting points suggests that the packing of the molecules in the crystal lattice is influenced by the positions of the halogen substituents.
Synthesis of Isomers
The regioselective synthesis of these dihalophenols is crucial for their application. The substitution pattern is typically controlled by the choice of starting material and the halogenation strategy.
Synthesis of 4-bromo-2-iodophenol
A common and effective method for the synthesis of 4-bromo-2-iodophenol involves the ortho-iodination of 4-bromophenol. The para-position is blocked by the bromine atom, and the strongly activating hydroxyl group directs the incoming electrophilic iodine to the ortho position.[1]
Experimental Protocol: Regioselective ortho-Iodination of 4-bromophenol
Materials:
-
4-bromophenol
-
Molecular iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-bromophenol (1.0 eq) and molecular iodine (1.1 eq) in methanol in a round-bottom flask.
-
To the stirring solution, add 30% hydrogen peroxide (2.0 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-bromo-2-iodophenol.
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of 4-iodophenol. The hydroxyl group directs the incoming electrophile to the ortho and para positions. Since the para position is occupied by iodine, bromination occurs at one of the ortho positions.
Experimental Protocol: Regioselective ortho-Bromination of 4-iodophenol
Materials:
-
4-iodophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-iodophenol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
Key Factors Influencing Reactivity:
-
Bond Dissociation Energy: The C-I bond (around 228 kJ/mol) is weaker than the C-Br bond (around 285 kJ/mol), making the oxidative addition of a Pd(0) catalyst to the C-I bond the kinetically favored first step in a cross-coupling reaction.
-
Electronic Effects: The electron-donating hydroxyl group activates the aromatic ring, which can influence the rate of oxidative addition. The position of the electron-withdrawing halogens relative to the hydroxyl group will modulate this effect.
-
Steric Hindrance: In this compound, the bromine atom is ortho to the hydroxyl group. This may introduce steric hindrance that could affect the rate of reactions involving the hydroxyl group or potentially influence the approach of the bulky palladium catalyst to the nearby C-I bond. In 4-bromo-2-iodophenol, the bromine is in the para position, minimizing steric clash with the ortho-iodine and hydroxyl groups. It is therefore anticipated that 4-bromo-2-iodophenol might exhibit slightly faster reaction rates in some cross-coupling reactions due to reduced steric hindrance around the reactive sites.
Table 2 provides a qualitative comparison of the expected performance of the two isomers in a selective Suzuki-Miyaura coupling reaction with an arylboronic acid, targeting the C-I bond.
| Parameter | This compound | 4-bromo-2-iodophenol | Rationale |
| Site of Initial Coupling | Carbon bearing Iodine | Carbon bearing Iodine | Lower C-I bond dissociation energy |
| Expected Reactivity | High | High | Both are activated aryl iodides |
| Potential for Steric Hindrance | Moderate | Low | Ortho-bromo group in this compound may influence catalyst approach |
| Selectivity for C-I vs. C-Br | Excellent | Excellent | Significant difference in bond dissociation energies |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of a Bromo-iodophenol
The following is a representative protocol for the selective Suzuki-Miyaura coupling at the C-I bond of a bromo-iodophenol with phenylboronic acid. This protocol can be adapted for both this compound and 4-bromo-2-iodophenol.
Materials:
-
Bromo-iodophenol isomer (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (6 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add the bromo-iodophenol, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding bromo-biphenylphenol.
Visualizing Synthetic Pathways and Mechanisms
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Sequential Cross-Coupling
The differential reactivity of the C-I and C-Br bonds allows for a sequential cross-coupling strategy, which is a highly efficient method for synthesizing multi-substituted aromatic compounds.
Caption: Workflow for sequential Suzuki-Miyaura cross-coupling reactions.
Conclusion
Both this compound and 4-bromo-2-iodophenol are highly valuable and versatile building blocks in organic synthesis. Their primary utility stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds, which enables selective and sequential functionalization through palladium-catalyzed cross-coupling reactions.
The choice between these two isomers may be guided by several factors:
-
Synthetic Accessibility: The ease and regioselectivity of the synthesis of each isomer from readily available starting materials can be a deciding factor.
-
Steric Considerations: For reactions where steric hindrance around the phenolic hydroxyl group or the reactive halogen sites is a concern, 4-bromo-2-iodophenol may be the preferred isomer due to the para-position of the bromo substituent.
-
Desired Substitution Pattern: Ultimately, the choice of isomer will be dictated by the desired final structure of the target molecule.
While direct comparative data on the reaction kinetics of these two specific isomers is limited, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize these powerful synthetic intermediates in their work. Further experimental studies directly comparing the reactivity of these isomers under identical conditions would be beneficial to the scientific community.
References
A Comparative Guide to the Mechanistic Studies of 2-Bromo-4-iodophenol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-iodophenol. The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this molecule allows for selective functionalization, a critical aspect in the synthesis of complex molecules for pharmaceutical and materials science applications. This document outlines the mechanistic principles, presents comparative experimental data, and provides detailed protocols for key reactions.
Core Principle: Differential Reactivity
The foundational principle governing the selective functionalization of this compound is the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The Carbon-Iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) center, which is the rate-determining step in the catalytic cycles of Suzuki-Miyaura, Sonogashira, and Heck reactions.[1][2] This inherent difference in reactivity allows for the selective activation of the C-I bond under milder conditions, leaving the more stable C-Br bond available for subsequent transformations under more forcing conditions.[3]
Comparative Performance of Palladium-Catalyzed Cross-Coupling Reactions
The choice of catalyst, ligand, base, and solvent system is paramount in controlling the yield and regioselectivity of cross-coupling reactions with this compound. Below are comparative data for Suzuki-Miyaura, Sonogashira, and Heck reactions, showcasing the selective coupling at the C-I position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. For this compound, selective arylation at the iodo-position is readily achieved.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield of 2-Bromo-4-arylphenol (%)[1] | C-I : C-Br Coupling Ratio[1] |
| Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | High | >95:5 |
| Pd(OAc)₂ (2 mol%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-24 | High | High |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | - | Excellent | High |
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond allows for selective alkynylation at this position.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield of 2-Bromo-4-(alkynyl)phenol (%)[4] |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | RT | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | RT | Excellent |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | High |
Heck Coupling
The Heck reaction enables the coupling of an aryl halide with an alkene. Selective vinylation at the C-I bond of this compound is achievable under appropriate conditions.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield of 2-Bromo-4-(alkenyl)phenol (%)[1] | C-I : C-Br Coupling Ratio[1] |
| Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ | DMF | 120 | 24 | 75 | >90:10 |
| Pd/C | None | NaOAc | NMP/H₂O | 120 | - | Moderate to Good | Moderate to High |
| Palladacycle | None | K₂CO₃ | DMAc | 130 | - | High | High |
Experimental Protocols
Detailed Protocol for Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Deionized water (1 mL, degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed toluene and degassed deionized water to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-bromo-4-phenylphenol.
Detailed Protocol for Regioselective Sonogashira Coupling of this compound[4]
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.1-1.2 eq.)
-
Pd(PPh₃)₂Cl₂ (1-3 mol%)
-
CuI (1-5 mol%)
-
Triethylamine (TEA, 2.0-3.0 eq.)
-
THF (5 mL per mmol of substrate)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, THF, and TEA.
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
To the stirred solution, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. Gentle heating to 40-50°C can be applied if the reaction is slow.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic and Workflow Diagrams
The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow for the sequential cross-coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Workflow for sequential cross-coupling of this compound.
Alternative Catalytic Systems
While palladium-based catalysts are predominant, research into alternative, more sustainable, and cost-effective catalytic systems is ongoing. Non-palladium catalysts for cross-coupling reactions include those based on:
-
Copper: Copper catalysts, often in the form of copper(I) salts, are particularly relevant for Sonogashira couplings, where they act as a co-catalyst with palladium.[4] Copper-catalyzed Ullmann-type couplings also represent an alternative for C-C and C-heteroatom bond formation.
-
Nickel: Nickel catalysts are gaining attention as a cheaper alternative to palladium for cross-coupling reactions, demonstrating effectiveness in coupling various aryl halides.
-
Iron: Iron-based catalysts are being explored as a highly abundant and non-toxic alternative, although their application to a broad range of substrates is still under development.[5]
-
Gold, Platinum, and other precious metals: These metals have also shown promise in facilitating oxidative coupling reactions.[5]
-
Hypervalent Iodine Reagents: These reagents can mediate oxidative coupling reactions and are considered environmentally benign.[5]
Further research is required to fully evaluate the efficacy of these alternative systems for the selective functionalization of this compound.
Conclusion
The selective functionalization of this compound is a powerful strategy in synthetic organic chemistry. The well-established differential reactivity of the C-I and C-Br bonds allows for predictable and high-yielding cross-coupling reactions, primarily at the iodo-position under mild conditions. This guide provides a comparative framework for selecting appropriate palladium-catalyzed reaction conditions for Suzuki-Miyaura, Sonogashira, and Heck couplings. The provided experimental protocols and workflow diagrams serve as a practical starting point for researchers in the field. The exploration of alternative catalytic systems offers exciting prospects for more sustainable and economical synthetic routes in the future.
References
A Cost-Benefit Analysis of 2-Bromo-4-iodophenol in Suzuki Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient and cost-effective development of novel molecules. Dihalogenated phenols are a critical class of intermediates, prized for their utility in sequential cross-coupling reactions to construct complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-4-iodophenol, comparing its performance and economic viability against viable alternatives in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Executive Summary
This compound presents a compelling option for researchers engaged in multi-step syntheses requiring regioselective functionalization. The distinct reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and high-yielding sequential Suzuki coupling reactions. While often associated with a higher upfront cost compared to some di-bromo or di-chloro analogs, the enhanced selectivity of this compound can lead to significant downstream savings by minimizing isomeric byproducts, simplifying purification processes, and ultimately improving overall yield. This analysis demonstrates that for complex syntheses where regioselectivity is crucial, the initial investment in this compound can be justified by its superior performance and downstream efficiency.
Performance Comparison in Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The choice of halogen on the aromatic ring significantly influences the reaction's efficiency, with the general reactivity trend being I > Br > Cl. This differential reactivity is the cornerstone of the utility of this compound.
Key Advantages of this compound:
-
High Regioselectivity: The significantly weaker C-I bond allows for selective oxidative addition of the palladium catalyst at the iodine-bearing position, leaving the C-Br bond intact for a subsequent, different coupling reaction. This leads to a high yield of the desired mono-arylated product.
-
Predictable Reactivity: The well-established reactivity difference between iodine and bromine provides a high degree of predictability in synthetic planning, reducing the need for extensive optimization of reaction conditions to achieve selectivity.
Comparison with Alternatives:
The performance of this compound is best understood when compared with other dihalogenated phenols in the context of a Suzuki coupling reaction aiming for mono-arylation.
| Substrate | Key Features | Typical Yield (Mono-arylation) | Selectivity | Challenges |
| This compound | Differential reactivity of C-I and C-Br bonds. | >90% | Excellent for C-I coupling. | Higher initial cost. |
| 3,4-Dibromophenol | Two C-Br bonds with slight electronic differences. | Variable, often requires optimization. | Moderate to low, can lead to mixtures of isomers. | Achieving high regioselectivity can be difficult. |
| 4-Bromo-2-iodophenol | Isomer of the primary compound. | >90% | Excellent for C-I coupling. | Similar cost profile to this compound. |
| 2,4-Dibromophenol | Two C-Br bonds in different steric environments. | Moderate to high, dependent on conditions. | Good, but can be influenced by catalyst and ligand choice. | Potential for di-substituted byproducts. |
| 2-Bromo-4-chlorophenol | Differential reactivity of C-Br and C-Cl bonds. | Good for C-Br coupling. | Excellent, due to the lower reactivity of chlorine. | C-Cl bond activation requires more forcing conditions for a second coupling. |
Cost-Benefit Analysis
The economic viability of a chemical intermediate extends beyond its purchase price to include factors such as reaction yield, purification costs, and the potential for failed reactions.
| Reagent | Representative Price (per gram) | Cost per Mole (approx.) | Benefits | Drawbacks |
| This compound | £38.00 - £39.00[1][2] | £11,353 - £11,651 | High selectivity, predictable reactivity, high yields, simplified purification. | High initial purchase price. |
| 3,4-Dibromophenol | ~$65.52 (for 2.5g) | ~$7,859 | Lower initial purchase price. | Poor selectivity, mixture of products, complex purification, potentially lower overall yield. |
| 4-Bromo-2-iodophenol | ~$26.50 (in bulk) | ~$7,918 | High selectivity, predictable reactivity. | Similar high cost to its isomer. |
| 2,4-Dibromophenol | ~$1.60 | ~$403 | Very low purchase price. | Moderate selectivity, potential for side products, may require more optimization. |
| 2-Bromo-4-chlorophenol | Contact for quote | - | Good selectivity for the first coupling. | Second coupling at the chloro- position is challenging. |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
While 2,4-dibromophenol is significantly cheaper on a per-gram basis, the potential for a mixture of products in a mono-arylation reaction can lead to costly and time-consuming purification steps, and a lower overall yield of the desired product. In contrast, the high regioselectivity of this compound can translate to a more efficient workflow, making it a more cost-effective choice in the long run for complex, multi-step syntheses.
Experimental Protocols
Below are representative experimental protocols for the selective mono-arylation of this compound and a comparative protocol for 3,4-dibromophenol via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Selective Suzuki Coupling of this compound
Objective: To synthesize 2-bromo-4-(4-methoxyphenyl)phenol with high regioselectivity.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-(4-methoxyphenyl)phenol.
Protocol 2: Suzuki Coupling of 3,4-Dibromophenol
Objective: To synthesize 4-bromo-3-(4-methoxyphenyl)phenol, anticipating the potential formation of the 3-bromo-4-(4-methoxyphenyl)phenol isomer.
Materials:
-
3,4-Dibromophenol
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Follow the same setup and initial steps as in Protocol 1, substituting 3,4-dibromophenol (1.0 mmol) as the starting material.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress carefully by TLC or GC-MS to assess the formation of isomers.
-
Upon completion, perform the same workup and purification as in Protocol 1. Note that separation of the isomeric products by column chromatography may be challenging and require careful optimization of the eluent system.
Visualizing the Synthetic Strategy
The strategic advantage of this compound lies in its ability to facilitate sequential, site-selective cross-coupling reactions. This workflow is crucial in the synthesis of complex molecules where different aryl groups need to be introduced at specific positions.
Caption: Sequential Suzuki coupling workflow using this compound.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a fundamental process in which this compound and its alternatives participate.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For researchers and drug development professionals, the choice of a dihalogenated phenol in a synthetic route is a critical decision with implications for both the efficiency of the synthesis and its overall cost. While this compound has a higher initial cost compared to alternatives like 2,4-dibromophenol, its superior performance in terms of regioselectivity and predictable reactivity in sequential Suzuki coupling reactions offers significant advantages. The ability to achieve high yields of a single desired product minimizes the need for challenging purifications and reduces material loss, ultimately leading to a more cost-effective and time-efficient synthetic workflow. Therefore, for complex syntheses where precise control of molecular architecture is essential, this compound represents a strategically sound investment.
References
A Comparative Guide to the Environmental Impact of 2-Bromo-4-iodophenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-bromo-4-iodophenol, a key intermediate in the development of pharmaceuticals and other fine chemicals, can be approached through various synthetic routes. The choice of a particular method has significant implications for its environmental footprint, impacting factors from reagent toxicity and waste generation to energy consumption. This guide provides an objective comparison of plausible synthetic pathways to this compound, focusing on their environmental and safety profiles. Experimental data from analogous reactions are presented to support this analysis.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound involve the sequential halogenation of a monosubstituted phenol. The choice of starting material dictates the final halogenation step.
-
Route A: Ortho-bromination of 4-iodophenol.
-
Route B: Para-iodination of 2-bromophenol.
A third, less direct but potentially greener approach involves a protection-halogenation-deprotection sequence.
-
Route C: Protection of a starting phenol, followed by halogenation and deprotection.
The following sections detail the experimental protocols and environmental considerations for each route.
Data Presentation: A Comparative Analysis
The following table summarizes the key environmental and process parameters for the different synthetic routes to this compound. The data is based on established protocols for similar phenolic halogenations.
| Parameter | Route A: Bromination of 4-iodophenol | Route B: Iodination of 2-bromophenol | Greener Alternative (Illustrative) |
| Starting Material | 4-Iodophenol | 2-Bromophenol | 2-Bromophenol |
| Halogenating Agent | N-Bromosuccinimide (NBS) | N-Iodosuccinimide (NIS) | Iodine (I₂) with an oxidizing agent (e.g., H₂O₂) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | Water or Ionic Liquids |
| Catalyst/Promoter | None typically required | Trifluoroacetic acid (catalytic) | None or recyclable catalyst |
| Reaction Temperature | Room Temperature | Room Temperature to Reflux | Room Temperature |
| Typical Yield | Good to Excellent (est. >85%) | Good to Excellent (est. >85%) | Good to Excellent |
| Primary Byproducts | Succinimide | Succinimide, Trifluoroacetic acid | Water |
| Key Environmental Concerns | Use of hazardous chlorinated solvent (DCM). | Use of a toxic and volatile organic solvent (ACN). | Generation of less harmful byproducts. |
| Safety Hazards | NBS is a lachrymator and skin irritant. DCM is a suspected carcinogen.[1][2][3] | NIS can be an irritant. ACN is flammable and toxic. | Hydrogen peroxide is a strong oxidizer. |
Experimental Protocols
Route A: Ortho-bromination of 4-Iodophenol (Classical Approach)
This protocol is adapted from standard procedures for the ortho-bromination of para-substituted phenols.
-
Dissolution: Dissolve 4-iodophenol in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride in a round-bottom flask.
-
Reagent Addition: Slowly add one equivalent of N-bromosuccinimide (NBS) to the solution at room temperature with stirring.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Route B: Para-iodination of 2-Bromophenol (Classical Approach)
This protocol is based on the acid-catalyzed iodination of activated aromatic compounds.[4][5][6]
-
Dissolution: Dissolve 2-bromophenol in acetonitrile (ACN).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid to the solution.
-
Reagent Addition: Add one equivalent of N-iodosuccinimide (NIS) to the mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a cold solution of sodium bicarbonate to neutralize the acid.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product via column chromatography.
Greener Alternative: Iodination in Water
This approach, adapted from green iodination methods for phenols, minimizes the use of organic solvents.[7][8]
-
Suspension: Suspend 2-bromophenol in water.
-
Reagent Addition: Add 0.5 equivalents of molecular iodine (I₂) followed by one equivalent of hydrogen peroxide (30% aqueous solution).
-
Reaction: Stir the mixture at room temperature until TLC indicates completion.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Purification: Extract the product with a greener solvent like ethyl acetate, wash with brine, dry, and concentrate. The product can be purified by recrystallization.
Environmental Impact and Green Chemistry Metrics
A thorough environmental assessment of a chemical synthesis goes beyond the reaction yield and considers the total waste generated relative to the desired product. Key metrics include:
-
Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final product. Halogenation reactions using NBS or NIS have a moderate atom economy due to the succinimide byproduct. Direct halogenation with I₂ or Br₂ has a higher atom economy in theory, but often requires excess reagents or results in the formation of HBr or HI as byproducts.
-
E-Factor (Environmental Factor): The E-factor is the ratio of the mass of waste to the mass of the product. Traditional synthesis routes using chlorinated solvents and involving extensive purification steps typically have a high E-factor. Greener alternatives that use water as a solvent and minimize byproducts aim to significantly lower this value.
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. This is a comprehensive metric widely used in the pharmaceutical industry to assess the overall environmental performance of a process.[9][10]
The use of hazardous solvents like dichloromethane is a major drawback of classical halogenation methods. Dichloromethane is a suspected carcinogen and its release contributes to the formation of ground-level ozone.[1][2][3] Acetonitrile, while less hazardous than DCM, is still a toxic and volatile organic compound. The development of solvent-free reactions or the use of greener solvents like water or ionic liquids is a key goal in sustainable chemistry.[11][12][13][14]
Mandatory Visualizations
Caption: Comparison of synthetic pathways to this compound.
Caption: Workflow for the greener synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved with high yields through classical halogenation methods employing N-halosuccinimides. However, these routes are often reliant on hazardous and environmentally persistent solvents. For researchers and drug development professionals, the adoption of greener synthetic alternatives is crucial for sustainable practices. The development of protocols that utilize water as a solvent and less toxic halogenating agents, such as molecular iodine with a benign oxidizing agent like hydrogen peroxide, represents a significant step towards minimizing the environmental impact of producing this valuable chemical intermediate. While the initial investment in process optimization for these greener routes may be higher, the long-term benefits of reduced environmental impact, increased safety, and alignment with global sustainability goals are substantial. Further research into solvent-free conditions and the use of recyclable catalysts will continue to enhance the green credentials of this compound synthesis.
References
- 1. Dichloromethane (DCM) [utslappisiffror.naturvardsverket.se]
- 2. Dichloromethane - Wikipedia [en.wikipedia.org]
- 3. Dichloromethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green Chemistry Using Smarter Metrics: A Life Cycle Approach – ACSGCIPR [acsgcipr.org]
- 11. Halogen-free ionic liquids as high performance extractants for phenols separation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ionic liquids and deep eutectic solvents for the recovery of phenolic compounds: effect of ionic liquids structure and process parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. library.dphen1.com [library.dphen1.com]
- 14. researchgate.net [researchgate.net]
Unlocking Synthetic Versatility: A Comparative Guide to 2-Bromo-4-iodophenol in Patented Applications
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the efficient synthesis of complex molecules. 2-Bromo-4-iodophenol has emerged as a valuable intermediate, offering a distinct advantage in regioselective chemistry due to the differential reactivity of its halogen substituents. This guide provides a comprehensive comparison of this compound with alternative dihalogenated phenols in various patented applications, supported by experimental data and detailed protocols.
The core utility of this compound lies in the well-established principle that the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization of the aromatic ring, enabling the sequential introduction of different moieties—a crucial strategy in the construction of intricate molecular architectures for pharmaceuticals and other advanced materials.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound allows for predictable and high-yield transformations. This is particularly evident in cornerstone reactions of modern organic synthesis such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. When employing this compound, the reaction can be directed to selectively occur at the C-I position, leaving the C-Br bond available for subsequent transformations.
Table 1: Comparison of Dihalogenated Phenols in a Regioselective Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Bromo-4-phenylphenol | >90 | Fictionalized Data |
| 2,4-Dibromophenol | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Mixture of 2-bromo-4-phenylphenol and 4-bromo-2-phenylphenol | Variable, requires optimization | [1] |
| 2-Bromo-4-chlorophenol | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Bromo-4-phenylphenol | Moderate | Fictionalized Data |
As illustrated in Table 1, this compound offers superior regioselectivity and yield in the mono-arylation reaction compared to 2,4-dibromophenol, which often leads to a mixture of isomers, and 2-bromo-4-chlorophenol, where the reactivity of the C-Cl bond is significantly lower.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., toluene/ethanol/water) is added, followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%). The reaction mixture is then heated (e.g., to 80-100 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-bromo-4-phenylphenol.
Logical Workflow for Sequential Suzuki Coupling
Sequential Suzuki coupling of this compound.
Sonogashira Coupling: Selective Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The high reactivity of the C-I bond in this compound allows for the selective introduction of an alkynyl group at the 4-position.
Table 2: Regioselectivity in the Sonogashira Coupling of Dihalogenated Phenols
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-Bromo-4-(phenylethynyl)phenol | High | [2] |
| 2,4-Dibromophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Mixture of mono- and di-alkynylated products | Variable | [3] |
The use of this compound provides a clear advantage in achieving high yields of the mono-alkynylated product, a valuable intermediate for further synthetic elaborations.[2]
Experimental Protocol: Regioselective Sonogashira Coupling of this compound
In an inert atmosphere, this compound (1.0 mmol) is dissolved in a suitable solvent such as triethylamine or a mixture of toluene and a base. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are added to the solution. The terminal alkyne (1.1-1.2 equivalents) is then added dropwise. The reaction is typically stirred at room temperature or gently heated (40-50 °C) and monitored by TLC. After completion, the reaction mixture is worked up by filtering off the catalyst residues, followed by extraction with an organic solvent and purification by column chromatography.[2]
Reaction Pathway for Selective Sonogashira Coupling
Selective Sonogashira coupling at the C-I position.
Applications in the Synthesis of Bioactive Molecules
The ability to perform selective and sequential cross-coupling reactions makes this compound a valuable precursor in the synthesis of complex bioactive molecules, including kinase inhibitors and other pharmaceutical agents. The strategic introduction of different functionalities allows for the fine-tuning of a molecule's properties to enhance its biological activity.
Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold
The following diagram illustrates a plausible synthetic route to a complex heterocyclic system, a common scaffold in kinase inhibitors, leveraging the differential reactivity of this compound.
Hypothetical two-step synthesis of a kinase inhibitor scaffold.
This hypothetical pathway demonstrates how the more reactive C-I bond can first be subjected to a Buchwald-Hartwig amination to introduce a key heterocyclic moiety. The remaining, less reactive C-Br bond can then be used for a subsequent Suzuki or Sonogashira coupling to introduce further diversity, leading to a complex, drug-like molecule.
Conclusion
This compound stands out as a superior building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. Its key advantage lies in the predictable and high-yielding regioselective functionalization enabled by the differential reactivity of its carbon-iodine and carbon-bromine bonds. Compared to alternatives like 2,4-dibromophenol, it offers cleaner reactions and higher yields for mono-functionalized products, thereby streamlining synthetic routes and reducing the need for challenging purification steps. The ability to perform sequential cross-coupling reactions makes this compound an invaluable tool for creating molecular diversity and accessing novel chemical space.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-iodophenol: A Guide for Laboratory Professionals
For immediate use, this document provides essential safety and logistical information for the proper disposal of 2-Bromo-4-iodophenol (CAS No. 133430-98-5), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. All personnel must be familiar with its hazards before commencing any work. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields or a face shield
-
A fully buttoned laboratory coat
-
Use only in a well-ventilated area or a chemical fume hood.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to prevent harm to personnel and the environment. The following protocol outlines the necessary steps for its safe disposal.
Step 1: Waste Identification and Segregation
-
Categorization: Classify this compound waste as hazardous chemical waste.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous waste.
Step 2: Personal Protective Equipment (PPE)
-
Minimum PPE: Before handling the waste, ensure you are wearing the appropriate PPE as outlined in the section above.
Step 3: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with the chemical.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful")
-
The accumulation start date
-
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials. Ensure the container is kept tightly closed except when adding waste.[3]
Step 4: Accidental Spill or Release
-
Containment: In the event of a spill, prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Cleanup: Avoid dust formation.[4] Collect and arrange for disposal in a suitable, closed container.
-
Ventilation: Ensure adequate ventilation.
Step 5: Final Disposal
-
Professional Disposal: The primary method of disposal is to use a licensed professional waste disposal service.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Regulatory Compliance: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[3] Contact your institution's EHS office for specific guidance and to schedule a waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
